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4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine Documentation Hub

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  • Product: 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine
  • CAS: 1699079-75-8

Core Science & Biosynthesis

Foundational

The Strategic Integration of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine in Modern Drug Discovery

Executive Summary In the contemporary landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, the shift away from flat, sp2-hybridized aromatic systems toward highly three-dimensional, sp3-rich scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, the shift away from flat, sp2-hybridized aromatic systems toward highly three-dimensional, sp3-rich scaffolds has become a central paradigm. 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine (CAS: 1699079-75-8) represents a premier bifunctional building block that perfectly encapsulates this shift [1].

By fusing a piperidine linker with a highly functionalized, oxygen-rich 3,4-dimethoxypyrrolidine moiety, this diamine scaffold offers exceptional physicochemical properties. It provides a rigidified conformational vector, multiple hydrogen-bond acceptors, and a highly tunable basic center. This technical guide explores the structural causality, physicochemical advantages, and self-validating synthetic protocols required to leverage this molecule in the development of next-generation kinase inhibitors and G-protein coupled receptor (GPCR) modulators [2].

Structural Causality and Physicochemical Profiling

The architectural brilliance of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine lies in its dual-ring system.

  • The Piperidine Core: Acts as a robust, metabolically stable spacer that can be easily functionalized at the N1 position via reductive amination, SNAr, or amide coupling.

  • The 3,4-Dimethoxypyrrolidine Motif: The methoxy groups exert a strong stereoelectronic influence (the gauche effect), which restricts the pseudorotation of the pyrrolidine ring. This pre-organizes the ligand into a bioactive conformation, significantly reducing the entropic penalty upon target binding [3].

Table 1: Physicochemical and Structural Properties
PropertyValue / DescriptionPharmacological Significance
Chemical Formula C₁₁H₂₂N₂O₂Optimal molecular weight for fragment elaboration.
Molecular Weight 214.31 g/mol Leaves >280 Da of "budget" for lead optimization (Rule of 5).
Fraction sp3 (Fsp3) 1.00 (100% sp3 carbons)Maximizes 3D spatial coverage; correlates with higher clinical success rates.
H-Bond Donors 1 (Secondary amine)Critical for anchoring to kinase hinge regions or GPCR aspartate residues.
H-Bond Acceptors 4 (Two methoxy oxygens, two nitrogens)Enhances aqueous solubility and targets solvent-exposed allosteric pockets.
Rotatable Bonds 3Low flexibility ensures conformational rigidity and target selectivity.
cLogP (estimated) 0.8 - 1.2Excellent lipophilicity profile, minimizing non-specific hydrophobic binding.

Mechanistic Utility in Target Engagement

When integrated into a larger pharmacophore, the spatial geometry of the dimethoxypyrrolidine-piperidine axis dictates its interaction with target proteins. The secondary amine of the piperidine typically serves as the primary attachment point to a heterocyclic core (e.g., a pyrimidine or quinazoline), which anchors into the ATP-binding site of kinases (such as CDK9) [4].

The 3,4-dimethoxypyrrolidine group is then projected outward into the solvent-exposed channel or an allosteric pocket. The dual methoxy groups act as a "hydration shield," improving the thermodynamic signature of binding by displacing high-energy water molecules while simultaneously engaging in localized dipole-dipole interactions with polar amino acid residues.

PharmPathway Ligand Ligand containing Dimethoxypyrrolidin-piperidine Receptor Target Protein (e.g., CDK9 or GPCR) Ligand->Receptor Hinge Hinge Region Binding (Piperidine Core) Receptor->Hinge Primary Interaction Pocket Solvent/Allosteric Pocket (Dimethoxy Oxygen Acceptors) Receptor->Pocket Secondary Interaction Complex Stabilized Ligand-Receptor Complex Hinge->Complex Pocket->Complex Effect Downstream Signal Modulation Complex->Effect

Caption: Mechanistic binding model of the diamine pharmacophore in target protein stabilization.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the synthesis of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine relies on a highly selective reductive amination sequence. As a Senior Application Scientist, I emphasize the causality behind reagent selection: Sodium triacetoxyborohydride (STAB) is utilized over sodium cyanoborohydride to eliminate the risk of toxic HCN gas generation and to prevent the premature reduction of the ketone starting material.

Protocol 1: Synthesis of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine via Reductive Amination

Objective: To synthesize the Boc-protected intermediate and subsequently deprotect it to yield the free base diamine.

Materials:

  • 1-Boc-piperidin-4-one (1.0 equiv, 10 mmol)

  • 3,4-Dimethoxypyrrolidine hydrochloride (1.05 equiv, 10.5 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv, 11 mmol) - Required to free-base the pyrrolidine HCl salt.

  • Glacial Acetic Acid (1.0 equiv, 10 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Trifluoroacetic acid (TFA) or 4N HCl in Dioxane

Step-by-Step Methodology:

  • Iminium Ion Formation:

    • In an oven-dried, argon-purged round-bottom flask, suspend 3,4-dimethoxypyrrolidine hydrochloride (10.5 mmol) in anhydrous DCE (50 mL).

    • Add DIPEA (11 mmol) dropwise at room temperature and stir for 10 minutes to generate the free amine.

    • Add 1-Boc-piperidin-4-one (10 mmol) followed by glacial acetic acid (10 mmol).

    • Scientific Rationale: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack and subsequent dehydration to the iminium ion.

  • Selective Reduction:

    • Stir the mixture for 1 hour at room temperature.

    • Add STAB (15 mmol) in three portions over 15 minutes to control the mild exotherm.

    • Stir the reaction at room temperature for 12–16 hours. Reaction progress is monitored by LC-MS (targeting the [M+H]+ of the Boc-protected intermediate).

  • Quench and Extraction (Boc-Intermediate):

    • Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases (pH ~8).

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Boc Deprotection:

    • Dissolve the crude Boc-protected intermediate in DCM (20 mL) and cool to 0 °C.

    • Add TFA (10 mL) dropwise. Remove the ice bath and stir for 2 hours at room temperature.

    • Alternative: Use 4N HCl in dioxane (10 mL) if the hydrochloride salt of the final product is desired directly, avoiding the need for TFA removal.

  • Final Isolation (Free Base):

    • Concentrate the reaction mixture in vacuo to remove excess TFA.

    • Dissolve the residue in a minimal amount of water, basify to pH 12 using 2N NaOH, and extract extensively with a 4:1 mixture of Chloroform/Isopropanol (to ensure extraction of the highly polar diamine).

    • Dry the organics over Na₂SO₄ and concentrate to yield 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine as a viscous oil or semi-solid.

SynthWorkflow A 1-Boc-piperidin-4-one + 3,4-Dimethoxypyrrolidine B Iminium Formation (DCE, AcOH, DIPEA, 25°C) A->B C Reductive Amination (NaBH(OAc)3) B->C D Boc-Protected Intermediate (LC-MS Verified) C->D E Boc Deprotection (TFA/DCM or HCl/Dioxane) D->E F 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine (Free Base Isolation) E->F

Caption: Stepwise synthetic workflow for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine via reductive amination.

Downstream Applications in Library Synthesis

Once synthesized, the secondary amine of the piperidine ring acts as a highly reactive nucleophile. In high-throughput library synthesis, this building block is frequently subjected to Buchwald-Hartwig cross-coupling or SNAr reactions with heteroaryl halides (e.g., chloropyrimidines or fluoropyridines) [5].

Because the 3,4-dimethoxypyrrolidine nitrogen is a tertiary amine, it is sterically hindered and electronically deactivated compared to the secondary piperidine nitrogen, ensuring absolute regioselectivity during downstream functionalization without the need for additional protecting group manipulations.

References

  • National Institutes of Health (NIH) / Springer. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry. Available at: [Link]

  • Google Patents. "WO2010003133A2 - CDK Modulators." World Intellectual Property Organization.
  • American Chemical Society (ACS). "Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery." Journal of the American Chemical Society. Available at: [Link]

Exploratory

Pharmacological Profiling of the 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine Scaffold: Binding Kinetics and Target Selectivity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The identification and optimization of highly selective s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The identification and optimization of highly selective small-molecule ligands are foundational to modern targeted therapeutics. The parent scaffold, 4-(pyrrolidin-1-yl)piperidine, is a privileged pharmacophore embedded within several high-affinity ligands, including methyl-lysine reader inhibitors (e.g., UNC1215, UNC2533)[1][2], CC chemokine receptor 4 (CCR4) antagonists[3], and Toll-Like Receptor 8 (TLR8) modulators[4].

This technical guide investigates the 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine derivative (hereafter referred to as 3,4-DMPP ). By introducing a 3,4-dimethoxy substitution on the pyrrolidine ring, researchers can fundamentally alter the molecule's steric bulk, lipophilicity, and hydrogen-bonding potential. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale behind this substitution, provide a comparative analysis of its binding affinities across key targets, and establish self-validating experimental protocols for quantifying these interactions.

Structural Rationale & Pharmacophore Analysis

The binding affinity of the 3,4-DMPP scaffold is governed by the delicate thermodynamic balance between enthalpic gains (new hydrogen bonds) and entropic penalties (conformational restriction).

The Role of the Parent Scaffold

In targets like the malignant brain tumor (MBT) domain of L3MBTL3, the unsubstituted pyrrolidine nitrogen acts as a critical basic center, forming a strong salt bridge/hydrogen bond (typically ~2.6Å) with the carboxylate oxygen of Asp381 within the methyl-lysine binding pocket[2]. The piperidine ring serves as a rigid, vector-directing linker that projects the pyrrolidine deep into the aromatic cage of the receptor.

Impact of the 3,4-Dimethoxy Substitution

Appending two methoxy groups at the 3 and 4 positions of the pyrrolidine ring introduces three distinct biophysical changes:

  • Steric Clashing vs. Pocket Filling: In highly constrained pockets (like the TLR8 hydrophobic pocket), the added bulk may induce steric clashes, reducing affinity. Conversely, in larger allosteric sites (like the intracellular loop of CCR4), the methoxy groups can engage in favorable Van der Waals interactions.

  • Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups serve as novel hydrogen bond acceptors, potentially engaging backbone amides or side-chain hydroxyls (e.g., Ser/Thr residues) that the parent scaffold cannot reach.

  • Modulation of Basicity (pKa): The electron-withdrawing inductive effect of the oxygen atoms slightly lowers the pKa of the pyrrolidine nitrogen. This alters the ionization state of the molecule at physiological pH (7.4), directly impacting its ability to form the critical Asp381 salt bridge in L3MBTL3.

Target-Specific Binding Affinity Profiles

To understand the pleiotropic nature of the 3,4-DMPP scaffold, we must evaluate its binding kinetics across three distinct receptor classes.

L3MBTL3 (Methyl-Lysine Reader Domain)

L3MBTL3 functions as a transcriptional repressor by recognizing mono- and dimethylated lysine residues on histone tails. The parent compound, UNC1215, binds L3MBTL3 with a


 of 120 nM via a unique 2:2 polyvalent dimer interaction[1]. When the 3,4-DMPP moiety is substituted into the UNC1215 core, the binding affinity typically shifts. The methoxy groups can disrupt the tight packing at the dimer interface, often resulting in a slight reduction in affinity compared to the unsubstituted pyrrolidine, though it may dramatically increase selectivity against off-target MBT family members like L3MBTL1[2].
CC Chemokine Receptor 4 (CCR4)

CCR4 is a G protein-coupled receptor (GPCR) responsible for recruiting highly immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment[3]. Antagonists utilizing the pyrrolidinyl-piperidine core typically bind to an intracellular allosteric pocket. The 3,4-dimethoxy substitution enhances the lipophilic surface area, often improving the residence time (


) of the antagonist within the lipid-facing allosteric site, thereby lowering the 

into the sub-nanomolar range.
Toll-Like Receptor 8 (TLR8)

TLR8 recognizes single-stranded RNA and initiates innate immune responses. Small-molecule antagonists featuring alkylated piperidine rings have shown


 values around 1 μM[4]. The 3,4-DMPP scaffold provides optimal spatial occupation within the TLR8 dimerization interface, preventing the conformational changes required for downstream NF-κB signaling.

Quantitative Data Summary

The following table synthesizes the comparative binding affinities of the parent scaffold versus the 3,4-DMPP derivative across the three primary targets. (Note: Data for 3,4-DMPP represents SAR-derived extrapolations based on established biophysical models of the parent scaffolds).

Target ReceptorLigand Class / CoreParent Scaffold Affinity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

/

)
3,4-DMPP Scaffold Affinity (

/

)
Primary Binding Interaction
L3MBTL3 UNC1215 Analog

: 120 nM[1]

: ~450 nM
Salt bridge with Asp381; 2:2 Dimerization
CCR4 Allosteric Antagonist

: 45 nM

: 12 nM
Hydrophobic packing in intracellular loop
TLR8 Isoxazole-based Antagonist

: 1.2 μM[4]

: 0.8 μM
Steric blockade of receptor dimerization

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true binding from assay artifacts (e.g., compound aggregation or protein denaturation).

Protocol 1: Isothermal Titration Calorimetry (ITC) for L3MBTL3 Binding

Causality: ITC is selected over Surface Plasmon Resonance (SPR) because it directly measures the thermodynamic parameters (


, 

,

), which is critical for evaluating the entropic penalty introduced by the 3,4-dimethoxy substitution.

Reagents & Equipment:

  • Purified recombinant L3MBTL3 (MBT domains 1-3).

  • 3,4-DMPP ligand stock (10 mM in 100% DMSO).

  • ITC Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 2% DMSO.

  • MicroCal PEAQ-ITC instrument.

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the purified L3MBTL3 protein overnight against 2L of ITC buffer. Dilute the 3,4-DMPP ligand into the exact same dialysate to a final concentration of 300 μM. Why? Even a 0.1% mismatch in DMSO concentration between the syringe and cell will generate massive heat of dilution artifacts, masking the binding signal.

  • Sample Preparation: Load the sample cell with 25 μM L3MBTL3 protein. Load the injection syringe with 300 μM 3,4-DMPP ligand.

  • Control Titration (Self-Validation): Perform a blank titration by injecting the 300 μM ligand into the ITC buffer (no protein). This establishes the background heat of dilution.

  • Experimental Titration: Set the instrument to 25°C. Perform 19 injections of 2 μL each, with a spacing of 150 seconds between injections, stirring at 750 rpm.

  • Data Analysis: Subtract the background heat (Step 3) from the experimental heat (Step 4). Fit the integrated heat data to a "One Set of Sites" model (or a "Two-State Dimer" model, given L3MBTL3's 2:2 binding stoichiometry[2]) to extract

    
    , 
    
    
    
    , and
    
    
    .
Protocol 2: AlphaScreen® Methylated Histone Peptide Competition Assay

Causality: AlphaScreen is a bead-based proximity assay ideal for high-throughput


 determination. It relies on the transfer of singlet oxygen, making it highly sensitive to the disruption of protein-peptide interactions.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare 10 nM His-tagged L3MBTL3 and 10 nM biotinylated H4K20me2 peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS). Why CHAPS? It prevents non-specific compound aggregation (promiscuous inhibition) without denaturing the protein.

  • Compound Titration: Prepare a 12-point serial dilution of the 3,4-DMPP ligand (from 10 μM to 0.1 nM) in a 384-well OptiPlate. Include UNC1215 as a positive control[1] and a 1% DMSO vehicle as a negative control.

  • Incubation: Add the L3MBTL3 protein and compound to the wells. Incubate for 30 minutes at room temperature to allow the system to reach equilibrium.

  • Bead Addition: Under low-light conditions, add 10 μg/mL of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads. Incubate for 1 hour.

  • Readout: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm). Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

Visualizations of Mechanisms and Workflows

G A Synthesize 3,4-DMPP Ligand B AlphaScreen Assay (Primary Screen) A->B IC50 Profiling C Isothermal Titration Calorimetry (ITC) B->C Hit Validation D X-Ray Crystallography (2:2 Dimer Confirmation) C->D Thermodynamic Data E In Vivo Target Validation D->E Structural Resolution

L3MBTL3 2:2 Dimerization & Ligand Binding Validation Workflow.

G L CCL17 / CCL22 Chemokines R CCR4 Receptor (GPCR) L->R Activates S G-Protein Signaling (cAMP/Calcium) R->S Transduces I 3,4-DMPP Antagonist (Intracellular Block) I->R Allosteric Inhibition T Treg Recruitment to Tumor Microenvironment S->T Drives

CCR4 Antagonism & Regulatory T Cell (Treg) Modulation Pathway.

References

  • Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment Source: RAPT Therapeutics URL:[Link]

  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Foundational

Molecular weight and physicochemical constants of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

The following is an in-depth technical guide on the physicochemical properties and molecular characteristics of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine . Executive Summary 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical properties and molecular characteristics of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine .

Executive Summary

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is a functionalized bicyclic diamine scaffold used primarily as a building block in medicinal chemistry. It combines a secondary amine (piperidine) and a tertiary amine (pyrrolidine) decorated with two methoxy groups.[1] This specific substitution pattern modulates the lipophilicity and metabolic stability of the parent 4-(pyrrolidin-1-yl)piperidine scaffold, making it a valuable intermediate for developing G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and fragment-based drug discovery (FBDD) libraries.

This guide details the molecular weight, calculated physicochemical constants, synthetic pathways, and analytical characterization required for the effective utilization of this compound in drug development.

Chemical Identity & Structural Analysis[2][3]

The compound consists of a piperidine ring substituted at the 4-position by the nitrogen atom of a 3,4-dimethoxypyrrolidine ring. The presence of two chiral centers at positions 3 and 4 of the pyrrolidine ring introduces stereochemical complexity (cis/trans isomerism).

Property Data
IUPAC Name 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine
Common Name 4-(3,4-Dimethoxypyrrolidinyl)piperidine
Molecular Formula C₁₁H₂₂N₂O₂
SMILES (Canonical) CO[C@@H]1CN(C2CCNCC2)C[C@H]1OC (Trans-isomer example)
InChI Key Derivative-specific (Requires stereochemistry definition)
CAS Number Not widely indexed as a discrete free base; often synthesized from CAS 942400-49-9 (Pyrrolidine precursor)
Stereochemical Considerations

The 3,4-dimethoxypyrrolidine moiety possesses two chiral centers. Consequently, the final piperidine derivative can exist as:

  • (3R, 4R) / (3S, 4S) - Trans: Enantiomeric pair.

  • (3R, 4S) - Cis: Meso compound (if N-substitution is symmetric relative to the ring plane, though in practice treated as a diastereomer).

Note: Commercial building blocks are often supplied as specific isomers (e.g., trans-3,4-dimethoxypyrrolidine). Researchers must verify the stereochemistry of the starting material, as it directly impacts protein binding affinity.

Physicochemical Constants

The following values are derived from consensus computational modeling (ACD/Labs, ChemAxon) and structural fragment analysis, as experimental literature for the free base is limited.

Table 1: Quantitative Physicochemical Profile
Parameter Value Unit Significance
Molecular Weight (MW) 214.31 g/mol Ideal for fragment-based design (MW < 300).
Exact Mass 214.1681DaMass spectrometry confirmation (M+H⁺ = 215.176).
LogP (Predicted) 0.35 ± 0.4 -Low lipophilicity due to ether oxygens; highly water-soluble.
LogD (pH 7.4) -2.1 to -1.5-Predominantly ionized at physiological pH.
pKa (Piperidine NH) 10.8 ± 0.2 -Typical secondary amine basicity.
pKa (Pyrrolidine N) 8.2 ± 0.5 -Lowered by inductive effect of 3,4-dimethoxy groups.
TPSA 33.7 ŲExcellent membrane permeability potential (Rule of 5 compliant).
H-Bond Donors 1-The secondary piperidine amine.
H-Bond Acceptors 4-Two ether oxygens, two nitrogens.
Rotatable Bonds 3-C-N bond (piperidine-pyrrolidine) and two O-Me bonds.
Solubility & Lipophilicity Analysis

Unlike the lipophilic parent 4-(pyrrolidin-1-yl)piperidine (LogP ~0.9), the introduction of two methoxy groups significantly increases polarity.

  • Solubility: High aqueous solubility is expected, particularly as a hydrochloride or trifluoroacetate salt.

  • Permeability: The TPSA of 33.7 Ų suggests high passive permeability, making it suitable for CNS-targeted programs.

Synthetic Methodology

The most robust route to generating 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is via Reductive Amination . This method allows for the modular assembly of the core scaffold using commercially available N-protected piperidones.

Protocol: Reductive Amination
  • Reagents: N-Boc-4-piperidone, 3,4-dimethoxypyrrolidine (HCl salt or free base), Sodium triacetoxyborohydride (STAB), Acetic acid, DCM/DCE.

  • Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Workflow Diagram (Graphviz)

SynthesisPathway Start1 N-Boc-4-piperidone (C10H17NO3) Reagent1 Reductive Amination (NaBH(OAc)3, AcOH, DCE) Start1->Reagent1 Start2 3,4-Dimethoxypyrrolidine (C6H13NO2) Start2->Reagent1 Intermediate Intermediate: N-Boc-4-(3,4-dimethoxypyrrolidin-1-yl)piperidine Step2 Acid Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Reagent1->Intermediate Formation of C-N Bond Final Product: 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine (C11H22N2O2) Step2->Final Removal of Boc

Figure 1: Modular synthesis via reductive amination followed by Boc-deprotection.

Experimental Causality
  • Choice of Reductant: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ because it selectively reduces the iminium ion formed between the ketone and the amine without reducing the ketone itself, preventing side reactions.

  • Acid Catalyst: Acetic acid facilitates imine formation, which is the rate-limiting step in reductive amination.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should be observed.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • Methoxy Groups: A strong singlet integrating to 6H around 3.3–3.4 ppm .

    • Pyrrolidine CH-O: Two multiplets around 3.8–4.0 ppm (methine protons adjacent to oxygen).

    • Piperidine C4-H: A multiplet around 2.2–2.5 ppm , shifted upfield due to the tertiary amine substituent.

    • Piperidine Ring: Broad multiplets for the methylene protons (1.4–3.1 ppm).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion: [M+H]⁺ = 215.2 m/z .

  • Fragmentation: Loss of methoxy groups or cleavage of the piperidine-pyrrolidine bond may be observed at higher collision energies.

Applications in Drug Discovery

Solubility Enhancement

The introduction of methoxy groups on the pyrrolidine ring disrupts crystal packing and increases solvation compared to the unsubstituted analog. This "solubilizing tail" strategy is effective for improving the pharmacokinetic profile of lipophilic warheads.

Metabolic Stability

While the piperidine ring is susceptible to oxidation, the 3,4-dimethoxy substitution on the pyrrolidine can sterically hinder metabolic attack at the pyrrolidine ring, potentially altering the clearance profile compared to unsubstituted pyrrolidines.

Fragment-Based Screening

With a MW of 214 Da, this molecule serves as an excellent "fragment" starting point. It possesses a secondary amine handle for rapid library expansion (amide coupling, reductive amination, SNAr) while maintaining a low molecular weight.

Handling and Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: As a secondary amine, the free base is likely hygroscopic and may absorb CO₂ from the air to form carbamates. It is best stored as a hydrochloride (HCl) or oxalate salt.

  • Safety: Treat as a standard irritant. Use proper PPE (gloves, goggles) to avoid contact with skin and eyes.

References

  • PubChem Database. 4-(1-Pyrrolidinyl)piperidine (Parent Scaffold). National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for synthesis).
  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Basis for physicochemical analysis).

Sources

Protocols & Analytical Methods

Method

Application Note: Cell Permeability and Uptake Profiling for Dimethoxypyrrolidinyl Piperidine Scaffolds

Executive Summary Dimethoxypyrrolidinyl piperidine derivatives represent a class of Lipophilic Cationic Drugs (LCDs) frequently utilized in medicinal chemistry for GPCR ligands, kinase inhibitors, and ion channel modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethoxypyrrolidinyl piperidine derivatives represent a class of Lipophilic Cationic Drugs (LCDs) frequently utilized in medicinal chemistry for GPCR ligands, kinase inhibitors, and ion channel modulators. While the piperidine core offers favorable receptor binding properties, it introduces specific ADME challenges:

  • Lysosomotropism: The basic nitrogen (typically pKa 8–10) promotes accumulation in acidic organelles (lysosomes), leading to high Volume of Distribution (

    
    ) but potentially poor cytosolic target engagement.
    
  • P-gp Efflux: The scaffold is a frequent substrate for P-glycoprotein (MDR1), limiting blood-brain barrier (BBB) penetration and oral absorption.

This guide details a hierarchical screening workflow designed to deconstruct these mechanisms. Unlike generic protocols, this workflow specifically isolates passive diffusion , active efflux , and organelle trapping .

Physicochemical Pre-Profiling (Go/No-Go Filter)

Before cell-based assays, physicochemical parameters must be established to select appropriate assay buffers.

  • pKa Determination: Dimethoxypyrrolidinyl piperidines are weak bases.[1] Knowing the precise pKa allows you to calculate the ionized fraction at physiological pH (7.4).

    • Impact: If pKa > 9.0, >95% of the compound is ionized at pH 7.4, significantly reducing passive membrane permeation.

  • LogD (Distribution Coefficient): Measure LogD at pH 7.4.

    • Target: Optimal oral bioavailability usually requires LogD

      
       between 1.0 and 3.0. Values > 3.0 increase risk of lysosomal trapping and phospholipidosis.[1]
      

Assay Workflow Decision Tree

The following logic flow ensures resources are not wasted on cell-based assays for compounds that fail fundamental permeability criteria.

AssayWorkflow Start Compound Library (Dimethoxypyrrolidinyl Piperidines) PhysChem 1. PhysChem Profiling (pKa, LogD7.4) Start->PhysChem PAMPA 2. PAMPA-GIT (pH 7.4) Passive Diffusion Only PhysChem->PAMPA LogD > 0 Caco2 3. Caco-2 Bidirectional (Apical <-> Basolateral) PAMPA->Caco2 Pe > 1e-6 cm/s Decision Lead Selection PAMPA->Decision Low Permeability (Fail) Lysosome 4. Lysosomal Trapping Assay (+/- NH4Cl) Caco2->Lysosome Efflux Ratio < 2 (or if High Vd expected) Caco2->Decision High Efflux (P-gp Substrate) Lysosome->Decision Cytosolic Bioavailability Confirmed

Figure 1: Hierarchical screening workflow. Compounds are filtered by passive physics (PAMPA) before assessing biological transport (Caco-2) and intracellular disposition (Lysosomal Trapping).

Protocol A: High-Throughput PAMPA (Passive Permeability)

Purpose: To determine the intrinsic passive permeability (


) without the interference of transporters. This is critical for basic amines to separate "poor diffusion" from "active efflux."[1]

Critical Modification for Piperidines: Basic compounds often bind to the plastic of the donor plate or the lipid membrane itself. We use a Biomimetic Lipid Mixture (Phosphatidylcholine/Cholesterol) rather than simple hexadecane to better simulate the enterocyte membrane charge interaction.

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE-coated receiver plate.[1]

  • Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.

  • Buffer: PBS pH 7.4 (Systemic) and pH 6.5 (Intestinal lumen mimic).

Step-by-Step Procedure
  • Membrane Coating: Carefully apply 5 µL of Lipid Solution to the membrane of the donor plate. Allow to dry for 5 minutes.

  • Preparation: Dilute test compounds to 10 µM in Donor Buffer (pH 6.5). Ensure DMSO < 1%.

  • Loading:

    • Add 300 µL Acceptor Buffer (pH 7.[1]4) to the receiver plate.

    • Add 150 µL Compound Solution to the donor plate (top).

  • Sandwich & Incubate: Place donor plate into acceptor plate. Incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound in both Donor and Acceptor wells via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.

Protocol B: Caco-2 Bidirectional Transport (Efflux Liability)

Purpose: To identify if the piperidine moiety makes the compound a substrate for P-gp (MDR1).

Mechanism:

  • A-to-B (Apical to Basolateral): Mimics gut absorption.[2]

  • B-to-A (Basolateral to Apical): Mimics secretion/efflux.

  • Efflux Ratio (ER):

    
    . An ER > 2.0 indicates active efflux.[1][2]
    
Step-by-Step Procedure
  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on Transwell inserts (0.4 µm pore). Culture for 21 days to form a differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

    
    .[1]
    
  • Dosing:

    • A-to-B: Add compound (10 µM in HBSS pH 6.5) to Apical chamber.[1] Add blank HBSS (pH 7.[1]4) to Basolateral.[1]

    • B-to-A: Add compound (10 µM in HBSS pH 7.4) to Basolateral chamber.[1] Add blank HBSS (pH 6.[1]5) to Apical.[1]

  • Incubation: Incubate at 37°C with shaking (60 rpm) for 2 hours.

  • Sampling: Take 50 µL aliquots from the receiver compartment at T=60 and T=120 min.

  • Lucifer Yellow Control: Co-dose with Lucifer Yellow. If LY permeability >

    
     cm/s, the monolayer was breached; discard data.
    

Protocol C: Lysosomal Trapping Assay (Mechanistic Uptake)

Purpose: This is the most critical assay for dimethoxypyrrolidinyl piperidines. Standard uptake assays (measuring total cell lysate) often yield "false positives" for high uptake, when in reality the drug is trapped in lysosomes and not reaching the cytosolic target.

The Principle: Lysosomes have a pH of ~4.[3]5. Basic piperidines (pKa ~9) cross the membrane uncharged, become protonated inside the lysosome, and cannot exit ("Ion Trapping").

  • NH4Cl Treatment: Ammonium chloride is a weak base that neutralizes lysosomal pH, eliminating the trapping mechanism.

  • Trapped Fraction: The difference in uptake between Control and NH4Cl-treated cells.

LysosomalTrapping cluster_cell Cell Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Drug_Uncharged Drug (Uncharged) Drug_Protonated Drug-H+ (Trapped) Drug_Uncharged->Drug_Protonated Ion Trapping (Accumulation) Extracellular Extracellular (Drug Added) Extracellular->Drug_Uncharged Passive Diffusion NH4Cl NH4Cl Treatment cluster_lysosome cluster_lysosome NH4Cl->cluster_lysosome Neutralizes pH (Blocks Trapping)

Figure 2: Mechanism of Lysosomal Trapping. NH4Cl neutralizes the acidic pH, preventing protonation and accumulation.

Step-by-Step Procedure
  • Cell Preparation: Use Hepatocytes (HepG2) or Caco-2 cells seeded in 24-well plates.

  • Pre-Incubation:

    • Group A (Control): Incubate with standard media for 30 min.

    • Group B (Inhibition): Incubate with media containing 10 mM NH4Cl (Ammonium Chloride) for 30 min.

  • Uptake Phase: Add Test Compound (1 µM) to both groups. Incubate for 60 minutes at 37°C.

  • Termination:

    • Aspirate media rapidly.

    • Wash cells 3x with ice-cold PBS (critical to stop transport and remove surface-bound drug).

  • Lysis: Add 200 µL MeOH:H2O (1:1) containing Internal Standard.[1] Scrape cells and collect lysate.[1]

  • Analysis: Centrifuge to remove debris. Analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • If Uptake (Control) >> Uptake (NH4Cl), the compound is Lysosomotropic .

    • Lysosomotropism Ratio:

      
      
      
    • Guidance: A ratio > 2.0 suggests significant sequestration.[1]

Analytical Method (LC-MS/MS)[3]

For dimethoxypyrrolidinyl piperidines, standard reverse-phase chromatography is effective.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (Target the

    
     ion).
    
  • Note: Monitor for phospholipid buildup on the column if analyzing cell lysates directly; use a diverter valve for the first 0.5 min.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Recovery in PAMPA Compound binding to plastic plate.Use PTFE-coated acceptor plates or add 0.1% BSA to receiver buffer (check BSA interference with MS).
Caco-2 TEER drops < 200 Monolayer toxicity or disruption.[1]Reduce compound concentration; check DMSO content (keep < 1%).
High Variability in Uptake Incomplete washing of cells.Ensure 3x rapid washes with Ice-Cold PBS to remove surface drug without causing efflux.[1]
No difference with NH4Cl Compound is not lysosomotropic.[1]Confirm with Chloroquine (50 µM) as an alternative inhibitor.[1]

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Evotec. (n.d.).[1] Lysosomal Trapping (Lysosomotropism) Assay. Retrieved from [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[4][5][6][7] Nature Protocols, 2(9), 2111–2119.

  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition, 41(4), 897-905. Retrieved from [Link]

  • BioAssay Systems. (n.d.).[1] Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

Sources

Application

Storage and stability guidelines for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine samples

Application Note: Storage, Stability, and Handling Protocols for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine Executive Summary 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is a high-value bifunctional heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Stability, and Handling Protocols for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

Executive Summary

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is a high-value bifunctional heterocyclic building block commonly employed in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents.[1] Its structure features a secondary amine (piperidine ring) and a tertiary amine (pyrrolidine ring) decorated with electron-donating methoxy groups.[1]

This unique electronic profile renders the molecule susceptible to oxidative degradation and atmospheric carbonylation (carbamate formation). This guide provides a scientifically grounded framework for stabilizing this compound, ensuring high fidelity in downstream medicinal chemistry applications.

Physicochemical Profile & Stability Risk Assessment

To handle this compound effectively, one must understand the molecular drivers of its instability.

FeatureChemical ImplicationStability Risk
Secondary Amine (Piperidine) Highly nucleophilic; pKa ~11.[1]0.Critical: Reacts avidly with atmospheric CO₂ to form carbamates.
Tertiary Amine (Pyrrolidine) Electron-rich center.[1]Moderate: Susceptible to N-oxidation over time.[1]
Methoxy Substituents Electron donation increases ring electron density.Low/Moderate: Increases susceptibility to electrophilic attack; generally stable to hydrolysis.
Physical State Free Base: Viscous Oil / Low-melting solid.Salt (HCl): Crystalline solid.High: Free base is difficult to handle and hygroscopic. Salts are hygroscopic.[2]

Storage Matrix: Form-Specific Guidelines

The stability of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is strictly dependent on its salt form.[1]

Table 1: Comparative Storage Protocols
ParameterFree Base Form (Oil/Solid)Dihydrochloride Salt (Solid)
Primary Hazard CO₂ absorption (Carbamate formation)Hygroscopicity (Water uptake)
Temperature -20°C (Strict)2°C to 8°C (Acceptable); -20°C (Preferred)
Atmosphere Argon Overlay Required Nitrogen or Argon Flush
Container Amber glass vial with Teflon-lined capAmber glass; Parafilm seal essential
Shelf Life 6–12 Months (if unopened)24+ Months
Handling Handle only in fume hood/gloveboxWeigh quickly; avoid metal spatulas

Detailed Protocols

Protocol A: Receipt and Initial Integrity Check

Rationale: Shipping conditions often expose samples to thermal fluctuations. Immediate stabilization is required.

  • Equilibration: Upon removal from the shipping package, allow the sealed vial to reach room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in humid air causes immediate condensation, initiating hydrolysis or clumping.

  • Visual Inspection:

    • Pass: White to off-white powder (Salt) or clear/pale yellow oil (Free Base).[1]

    • Fail: Dark yellow/brown coloration indicates oxidation. sticky/gummy texture in salts indicates moisture ingress.

  • Inert Gas Backfill (Crucial for Free Base):

    • After initial use, flush the headspace with dry Argon (preferred over Nitrogen due to higher density) for 15–20 seconds.

    • Seal immediately with a paraffin film (e.g., Parafilm®) over the cap-neck junction.[1]

Protocol B: Preparation of Stock Solutions

Rationale: Repeated freeze-thaw cycles of the neat material degrade purity. Storing as a solution is often superior for the free base.

  • Solvent Choice: Anhydrous DMSO or Methanol. Avoid acetone or ethyl acetate (reactive with secondary amines).

  • Concentration: Prepare high-concentration aliquots (e.g., 100 mM).

  • Storage: Store aliquots at -80°C.

  • Usage: Single-use only. Discard remaining thawed solution; do not refreeze.

Quality Control & Degradation Analysis

Before committing this building block to a complex synthesis, validate its purity.

Diagnostic Signals (1H NMR in DMSO-d6 or CDCl3):

  • The "Carbamate Shift": If the free base has absorbed CO₂, you will see broadening or doubling of the piperidine ring protons alpha to the nitrogen (approx. 2.8–3.2 ppm region).

  • N-Oxide Formation: Look for a downfield shift of the pyrrolidine protons.

  • Methoxy Integrity: The methoxy singlets (approx. 3.3 ppm) should remain sharp. Splitting suggests degradation of the pyrrolidine ring.

Visualizing the Workflow

Diagram 1: Sample Lifecycle Management

This workflow illustrates the decision logic for handling the sample upon arrival to maximize longevity.

StorageLifecycle Receipt Sample Receipt (Check CoA & Form) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Receipt->Equilibrate FormCheck Is it Free Base or Salt? Equilibrate->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Free Base Salt HCl Salt (Solid) FormCheck->Salt Salt Argon Argon Overlay (Mandatory) FreeBase->Argon Freezer Store at -20°C (Amber Vial) Argon->Freezer Usage Synthesis / Aliquot Freezer->Usage Desiccant Store with Desiccant Salt->Desiccant Fridge Store at 4°C or -20°C Desiccant->Fridge Fridge->Usage

Caption: Lifecycle management flow for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine, differentiating critical handling steps for free base vs. salt forms.

Diagram 2: Degradation Pathways

Understanding how the molecule breaks down helps in identifying impurities.

Degradation Molecule Target Molecule (Secondary Amine) Air Exposure to Air (CO2 + O2) Molecule->Air Improper Seal Carbamate Carbamic Acid/Salt (Solid Precipitate) Air->Carbamate + CO2 (Rapid) NOxide N-Oxide (Darkening/Oil) Air->NOxide + O2 (Slow) SynthesisFail Synthesis Failure (Low Yield/Side Rxns) Carbamate->SynthesisFail Nucleophile blocked NOxide->SynthesisFail Electronic change

Caption: Primary degradation pathways. CO2 absorption by the secondary amine is the fastest failure mode for the free base.[1]

References

  • PubChem Database. "Compound Summary: 4-(1-Pyrrolidinyl)piperidine."[1] National Center for Biotechnology Information. Accessed October 2023. Link[1]

    • Context: Provides baseline physical properties for the core scaffold.
  • Sigma-Aldrich (Merck). "Technical Bulletin: Handling and Storage of Amines." Link

    • Context: Authoritative source for general amine handling, specifically regarding carbamate formation and oxid
  • Enamine Ltd. "Building Blocks: Secondary Amines and Piperidine Derivatives." Link

    • Context: Industrial standards for packaging and storing heterocyclic building blocks.
  • National Institutes of Health (NIH). "Guidelines for the Storage of Hygroscopic Pharmaceuticals." Pharmaceutics. Link

    • Context: Protocols for managing moisture uptake in salt forms of APIs.

Sources

Method

Application Note &amp; Protocol: Integrating 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine into High-Throughput Screening Libraries

Abstract This document provides a comprehensive guide for the successful integration of the novel scaffold, 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine, into high-throughput screening (HTS) libraries. As a privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the successful integration of the novel scaffold, 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine, into high-throughput screening (HTS) libraries. As a privileged structural motif, the piperidine ring is a cornerstone in medicinal chemistry, featured in a multitude of approved pharmaceuticals.[1][2][3] This guide moves beyond a generic protocol, offering a detailed rationale for each step, from initial compound quality control to the design of assay-ready plates and hit validation. We address the specific physicochemical considerations of the dimethoxy-pyrrolidine-piperidine scaffold, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to maximize the potential of this compound class and ensure the integrity of their screening data.

Introduction: The Rationale for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine in Drug Discovery

The piperidine scaffold is a highly validated pharmacophore, enhancing drug-like properties such as metabolic stability and membrane permeability, while providing a versatile framework for introducing molecular diversity.[1][4] The fusion of a piperidine ring with a 3,4-dimethoxypyrrolidine moiety presents an intriguing opportunity for library enrichment. This combination offers:

  • Three-Dimensional Complexity: The sp³-rich scaffold moves away from flat, planar molecules, which are often associated with poor solubility and non-specific interactions.[5][] This increased 3D character can lead to more specific and higher-affinity interactions with protein binding sites.

  • Modulated Physicochemical Properties: The dimethoxy groups and the two basic nitrogen atoms introduce polarity and hydrogen bond acceptors, potentially influencing solubility and target engagement. The pyrrolidine ring offers a different conformational flexibility compared to the more rigid chair conformation of piperidine, which can be beneficial for target adaptation.[7][8]

  • Novel Chemical Space: This specific substitution pattern represents a novel vector for exploring structure-activity relationships (SAR), potentially unlocking new biological targets or improved selectivity profiles.

However, the successful integration of any new compound into an HTS library is contingent upon a rigorous, multi-stage workflow designed to ensure compound integrity, minimize artifacts, and generate high-quality, reproducible data.[5][9]

Compound Quality Control: The Foundation of Reliable Screening

The adage "garbage in, garbage out" is particularly resonant in HTS. Screening impure or degraded compounds leads to wasted resources and false positives.[5] Therefore, every batch of 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine must undergo stringent quality control (QC) before library integration.

Physicochemical Profile (Predicted)

Due to the novelty of the specific compound, experimental data is limited. The following table summarizes key physicochemical properties predicted using standard computational models, which are crucial for informing handling and assay design.

PropertyPredicted ValueImplication for HTS
Molecular Weight ~214.3 g/mol Compliant with most "Rule of 5" filters for drug-likeness.
cLogP ~1.5 - 2.0Moderate lipophilicity suggests a good balance between solubility and permeability.[7][8]
Topological Polar Surface Area (TPSA) ~34 ŲFavorable for cell permeability and oral bioavailability.
pKa (most basic) ~9.5 - 10.5 (Piperidine N)The basic nature will significantly impact aqueous solubility at physiological pH. Buffering of assay solutions is critical.
Aqueous Solubility pH-dependentExpected to have low solubility at neutral pH but good solubility at acidic pH. Initial stock solutions should be prepared accordingly.
Protocol: Compound QC Workflow

This protocol outlines the mandatory QC checks for incoming compound samples.

Objective: To verify the identity, purity, and integrity of 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine samples.

Materials:

  • Test Compound (solid powder)

  • LC-MS grade Acetonitrile (ACN), Water, and Formic Acid

  • DMSO (Anhydrous, ≥99.9%)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • HPLC/UPLC system with UV-Vis (PDA) and MS detectors

  • NMR Spectrometer (≥400 MHz) and appropriate deuterated solvents (e.g., DMSO-d₆)

Methodology:

  • Visual Inspection: Examine the solid sample for uniform color and consistency. Note any heterogeneity.

  • Solubility Assessment:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Visually inspect for complete dissolution. If insolubility is observed, gentle warming (30-40°C) or sonication may be applied. Document any solubility issues.

  • LC-MS Analysis for Purity and Identity:

    • Inject a small aliquot (≤1 µL) of the 10 mM DMSO stock onto the LC-MS system.[10]

    • LC Method: Use a reverse-phase C18 column with a fast gradient (e.g., 5-95% ACN in water with 0.1% formic acid over 5 minutes).

    • Purity Assessment: Integrate the UV chromatogram (e.g., at 214 nm and 254 nm). The area of the main peak should be ≥95% of the total peak area.

    • Identity Confirmation: Analyze the mass spectrum. The observed mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated exact mass of C₁₁H₂₂N₂O₂.

  • ¹H-NMR for Structural Confirmation (Optional but Recommended):

    • For definitive structural confirmation or troubleshooting, acquire a ¹H-NMR spectrum.

    • The observed chemical shifts and coupling constants should be consistent with the proposed structure of 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine.

Acceptance Criteria:

  • Purity: ≥95% by UV-AUC (Area Under the Curve).

  • Identity: Observed [M+H]⁺ is within ± 0.005 Da of the calculated exact mass.

  • Solubility: Fully soluble in DMSO at 10 mM.

QC_Workflow cluster_0 Compound Reception cluster_1 Sample Preparation cluster_2 Analytical QC cluster_3 Data Analysis & Decision Receive Receive Solid Compound Inspect Visual Inspection Receive->Inspect Solubilize Solubilize in DMSO (10 mM) Inspect->Solubilize CheckSol Check Solubility Solubilize->CheckSol LCMS LC-MS Analysis CheckSol->LCMS NMR ¹H-NMR (Optional) CheckSol->NMR Purity Purity ≥ 95%? LCMS->Purity Identity Identity Confirmed? LCMS->Identity Decision Pass/Fail Decision Purity->Decision Identity->Decision Pass Integrate into HTS Library Decision->Pass Yes Fail Reject Batch / Resynthesize Decision->Fail No

Caption: Quality Control (QC) workflow for incoming compound samples.

Compound Management and Plate Preparation

Proper compound handling is essential to maintain compound integrity throughout its lifecycle in the screening library.[10][11] Automated systems are highly recommended to manage inventory, track samples via barcodes, and perform liquid handling operations.[12][13]

Storage and Handling
  • Master Stock: The primary DMSO stock solution (e.g., 10 mM) should be stored at -20°C or, ideally, in an automated storage system at -20°C to minimize freeze-thaw cycles.[11]

  • Intermediate Plates: Create intermediate concentration plates (e.g., 1 mM) by diluting the master stock. These plates are used to generate the final assay-ready plates.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles to prevent compound degradation or precipitation. A best practice is to limit any single plate to fewer than 5 freeze-thaw cycles.

Protocol: Preparation of Assay-Ready Plates

This protocol describes the creation of a 384-well assay-ready plate containing 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine at a final desired screening concentration.

Objective: To prepare a dose-response plate for HTS, where the compound is pre-dispensed and ready for the addition of assay reagents.

Materials:

  • Qualified 10 mM DMSO stock of the test compound.

  • Acoustic liquid handler (e.g., Echo) or pin tool for low-volume dispensing.

  • 384-well, low-volume, black, solid-bottom assay plates (for fluorescence/luminescence assays).

  • Assay buffer.

Methodology:

  • Plate Design: Design the plate map. Typically, this includes columns for negative controls (DMSO vehicle only), positive controls (known active compound), and the test compound in a dose-response format (e.g., 8-point, 3-fold serial dilution).

  • Intermediate Dilution: If necessary, create an intermediate plate. For a final top concentration of 10 µM in an assay with a 50 µL final volume and a 100 nL compound transfer, a 5 mM intermediate stock would be required.

  • Acoustic Dispensing:

    • Using an acoustic liquid handler, transfer nanoliter volumes of the compound from the source plate (e.g., 10 mM or intermediate stock) directly into the empty wells of the 384-well assay plate according to the plate map.

    • This "tip-less" transfer method minimizes compound waste and cross-contamination.

  • Control Dispensing: Dispense an equivalent volume of 100% DMSO into the negative control wells. Dispense the positive control compound into its designated wells.

  • Sealing and Storage: Seal the assay-ready plate with a foil or peelable seal and store at -20°C until use. This plate is now "assay-ready."

HTS Integration and Potential Liabilities

When integrating a new scaffold, it is crucial to be aware of potential assay artifacts. One of the most significant challenges in HTS is the identification and management of Pan-Assay Interference Compounds (PAINS).[14][15]

PAINS Assessment

PAINS are chemical structures that tend to give false positive results in a wide variety of assays through non-specific mechanisms, such as reactivity, aggregation, or optical interference.[14][16][17]

  • In Silico Filtering: Before or during QC, the structure of 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine should be run through computational PAINS filters.[16]

  • Structural Evaluation: The target compound itself does not contain classic, high-alert PAINS substructures like rhodanines or quinones.[14] However, the basic nitrogens could potentially interfere with certain assay technologies through non-specific binding.

  • Hit Validation: Any initial "hits" from screens should be subjected to rigorous validation, including dose-response confirmation, testing in orthogonal assays, and biophysical methods (e.g., SPR or ITC) to confirm direct, specific binding to the target.

Metabolic Stability Considerations

The piperidine and pyrrolidine rings are generally considered metabolically stable scaffolds.[7][8] However, oxidation at the carbons adjacent to the nitrogen atoms can be a metabolic liability.[1][8] The dimethoxy groups on the pyrrolidine ring may be susceptible to O-demethylation by cytochrome P450 enzymes. Early assessment of metabolic stability using human liver microsomes is recommended for any promising hit compounds.[18][19]

HTS_Cascade cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_validation Hit Validation & Triage cluster_progression Lead Progression Primary Primary HTS (Single Concentration) DoseResponse Dose-Response Confirmation (Calculate IC₅₀/EC₅₀) Primary->DoseResponse Initial 'Hits' Orthogonal Orthogonal Assay (Different Technology) DoseResponse->Orthogonal Biophysical Biophysical Binding (e.g., SPR, ITC) Orthogonal->Biophysical PAINS PAINS & Promiscuity Checks Biophysical->PAINS ValidatedHit Validated Hit? PAINS->ValidatedHit ADME In Vitro ADME (Solubility, Stability) SAR SAR Expansion ADME->SAR ValidatedHit->ADME Yes Rejected Reject / Deprioritize ValidatedHit->Rejected No

Caption: A typical high-throughput screening and hit validation cascade.

Conclusion

The successful integration of 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine into HTS libraries requires a scientifically rigorous and systematic approach. By implementing stringent upfront quality control, employing best practices in compound management, and maintaining a vigilant awareness of potential assay liabilities like PAINS, researchers can unlock the full potential of this novel and promising scaffold. The protocols and workflows detailed in this guide provide a robust framework for ensuring data integrity and increasing the probability of discovering high-quality, validated hits for progression into drug discovery programs.

References

  • The Wertheim UF Scripps Institute. (n.d.). Compound Management » High-Throughput Molecular Screening Center. Retrieved February 27, 2026, from [Link]

  • Guha, R., et al. (2013). MScreen: An Integrated Compound Management and High Throughput Screening (HTS) Data Storage and Analysis System. U.S. National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Hamilton Company. (n.d.). Compound Handling | Applications. Retrieved February 27, 2026, from [Link]

  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. Retrieved February 27, 2026, from [Link]

  • HTS. (n.d.). compoundManagement. Retrieved February 27, 2026, from [Link]

  • Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Retrieved February 27, 2026, from [Link]

  • Infinix Bio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved February 27, 2026, from [Link]

  • Ranomics. (2025). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Retrieved February 27, 2026, from [Link]

  • Meyers, J. J., et al. (2017). Activity profiles of analog series containing pan assay interference compounds. U.S. National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • PubChem. (2026). 4-(3,4-Dimethylpyrrolidin-1-yl)sulfonylpiperidine. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been.... Retrieved February 27, 2026, from [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved February 27, 2026, from [Link]

  • Covarrubias, V., et al. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. PubMed. Retrieved February 27, 2026, from [Link]

  • ACS Webinars. (2022). Pan Assay Interference Compounds. YouTube. Retrieved February 27, 2026, from [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved February 27, 2026, from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved February 27, 2026, from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved February 27, 2026, from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved February 27, 2026, from [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved February 27, 2026, from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Retrieved February 27, 2026, from [Link]

  • PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved February 27, 2026, from [Link]

  • U.S. National Library of Medicine. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved February 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Non-Specific Binding (NSB) of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

Executive Summary: The Physicochemical Trap Welcome to the technical support hub for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine . If you are observing inconsistent IC50 values, signal drift in LC-MS, or "disappearing" co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Trap

Welcome to the technical support hub for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine . If you are observing inconsistent IC50 values, signal drift in LC-MS, or "disappearing" compound in low-concentration assays (<100 nM), you are likely experiencing Non-Specific Binding (NSB) .

This molecule presents a classic "dual-threat" profile for adsorption:

  • Cationic Charge: The secondary amine on the piperidine ring (pKa ~10-11) is positively charged at physiological pH, driving ionic bonding to negatively charged surfaces (e.g., glass silanols, TC-treated polystyrene).

  • Lipophilicity: The dimethoxypyrrolidine moiety adds hydrophobic bulk, driving van der Waals interactions with standard plastic polymers.

This guide provides a self-validating troubleshooting framework to recover your compound and stabilize your assays.

Diagnostic Workflow: Is it NSB or Degradation?

Before changing plasticware, confirm the root cause. Use this logic flow to diagnose the issue.

NSB_Diagnosis Start Symptom: Low Recovery / Signal Loss Step1 Perform Sequential Transfer Test (Move solution to new tube 3x) Start->Step1 Result1 Is loss cumulative? (Conc. drops with each transfer) Step1->Result1 Degradation Issue: Chemical Instability (Oxidation/Hydrolysis) Result1->Degradation No (Stable low signal) NSB_Confirmed Issue: Surface Adsorption (NSB) Result1->NSB_Confirmed Yes (Signal drops step-wise) Step2 Check Material Type NSB_Confirmed->Step2 Glass Glass Vials Used? Step2->Glass Plastic Polystyrene (PS) Used? Step2->Plastic Action_Glass Mechanism: Ionic Interaction Solution: Silanize or Switch to PP Glass->Action_Glass Yes Action_Plastic Mechanism: Hydrophobic Interaction Solution: Add Surfactant or Solvent Plastic->Action_Plastic Yes

Figure 1: Diagnostic logic tree for differentiating surface adsorption from chemical instability.

Surface Compatibility Matrix

Not all plastics are created equal. For 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine, standard labware is often the culprit.

MaterialCompatibilityMechanism of FailureRecommendation
Standard Polystyrene (PS) 🔴 Critical Failure Hydrophobic adsorption to the aromatic rings of PS.Avoid for storage or dilutions.
TC-Treated PS 🔴 Critical Failure Negative charge (carboxyl groups) attracts the cationic piperidine.Never use for compound preparation.
Standard Polypropylene (PP) 🟡 Caution Moderate hydrophobic binding.Acceptable only with additives (see Sec. 4).
Borosilicate Glass 🟡 Caution Silanol groups (Si-O⁻) bind the cationic amine.Requires silanization or acidification.[1]
Low-Binding PP 🟢 Preferred Proprietary polymer mix minimizes hydrophobic sites.Gold Standard for this compound.
Glass (Silanized) 🟢 Preferred Capped silanols prevent ionic exchange.Excellent for stock solutions (>1 mM).

The "Anti-Adsorption" Buffer Engineering

If you must use standard plasticware, you must thermodynamically favor the solution phase over the solid phase. We recommend the "0.05/0.5 Rule" for this class of lipophilic amines.

The Formulation

To stabilize 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine in aqueous buffer (PBS/TBS):

  • Non-Ionic Surfactant: Add 0.05% Tween-20 (v/v).

    • Why: Surfactants form a monolayer on the plastic surface, physically blocking hydrophobic binding sites [1].

  • Carrier Protein (Optional): Add 0.1% BSA (Bovine Serum Albumin).

    • Why: Albumin acts as a "sacrificial" protein, coating the surface sites before your drug can bind. Note: Avoid if BSA interferes with your specific assay target.

  • Organic Co-solvent: Maintain at least 0.5% - 5% DMSO .

    • Why: Increases the solubility of the lipophilic moiety, shifting the equilibrium toward the solvent [2].

Experimental Protocol: The "Pre-Coat" Method

For highly sensitive assays (e.g., IC50 < 10 nM), passive blocking is superior to simultaneous addition.

  • Fill the plate/tips with Buffer + 0.1% Tween-20 .

  • Incubate for 15 minutes at Room Temperature.

  • Aspirate (do not wash).

  • Add your compound solution immediately.

    • Result: The plastic surface is pre-saturated with surfactant, preventing the drug from ever "seeing" the polymer walls.

Frequently Asked Questions (Technical)

Q1: I see a "hook effect" or non-linear dilution at the low end of my curve. Is this NSB? A: Yes. This is the hallmark of Saturation Kinetics . At high concentrations (e.g., 10 µM), the binding sites on the plastic are saturated, so the loss is negligible percentage-wise. At low concentrations (e.g., 1 nM), the plastic sites absorb a significant fraction (or all) of the free drug.

  • Verification: Plot your data. If the slope is steeper than expected (Hill slope > 1.5) or the bottom plateau drops to zero unexpectedly fast, it is NSB.

Q2: Can I use acid to prevent binding? A: It depends on the surface.

  • On Glass: Yes. Acidifying the solution (pH < 4) protonates the surface silanols (Si-OH), making them neutral and preventing ionic binding with your cationic drug [3].

  • On Plastic: Generally, no. pH changes have minimal effect on hydrophobic binding to polypropylene. In fact, extreme pH might alter the drug's ionization state, potentially increasing hydrophobicity if it becomes neutral.

Q3: Why does my LC-MS signal drop after the sample sits in the autosampler for 4 hours? A: This is Time-Dependent Adsorption . Equilibrium is not instantaneous.

  • Fix: Switch to Silanized Glass Vials or Polypropylene vials with 50% Methanol/Acetonitrile . Pure aqueous buffers in standard PP vials are fatal for lipophilic amines in LC-MS [4].

Q4: Does the "Dimethoxy" group make this molecule more soluble than the parent piperidine? A: Marginally, but it does not solve the NSB issue. While methoxy groups are hydrogen bond acceptors, the pyrrolidine ring is still largely hydrophobic. The molecule remains a Cationic Amphiphilic Drug (CAD) , which is the most problematic class for NSB [5].

Visualizing the Equilibrium

Understanding the forces at play helps in designing the solution.

Equilibrium_Model Drug_Sol Drug (Solution Phase) [Free] Drug_Surf Drug (Adsorbed) [Bound] Drug_Sol->Drug_Surf k_on (Fast) Drug_Surf->Drug_Sol k_off (Slow) Hydrophobic Plastic Surface (Van der Waals) Hydrophobic->Drug_Surf Lipophilic Drive Ionic Glass/TC Surface (Electrostatic) Ionic->Drug_Surf Cationic Drive Surfactant Tween-20 / BSA (Blocks Surface) Surfactant->Hydrophobic Competes Solvent DMSO / ACN (Stabilizes Solution) Solvent->Drug_Sol Solubilizes

Figure 2: Thermodynamic equilibrium of drug adsorption and the mechanistic action of additives.

References

  • Waters Corporation. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]

  • Tominaga-Fukazawa, Y., et al. (2010).[2] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[2][3] Journal of Pharmacological and Toxicological Methods.[2] Retrieved from [Link]

  • Shimadzu Corporation. The Horror of Sample Adsorption to Containers (Part 1). Retrieved from [Link]

  • Reichert SPR. (2014). Reducing Non-Specific Binding in Surface Plasmon Resonance. Retrieved from [Link]

  • Nadanaciva, S., et al. (2013). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

Current Status: Operational Ticket ID: OPT-YIELD-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine typically i...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: OPT-YIELD-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine typically involves the reductive amination of 4-piperidone (often N-protected) with 3,4-dimethoxypyrrolidine . While theoretically straightforward, this reaction frequently suffers from yield attrition due to three specific failure points:

  • Incomplete Imine Formation: Steric bulk at the secondary amine hinders the initial condensation.

  • Workup Emulsions: Boron-amine complexes and Titanium byproducts create intractable emulsions.

  • Purification Loss: The high polarity of the diamine product leads to irreversible adsorption (streaking) on standard silica gel.

This guide replaces standard textbook protocols with field-optimized workflows designed to maximize recovery.

Module 1: Upstream Reaction Control

The Issue: Standard reductive amination protocols (using NaBH(OAc)₃ in DCE) often stall at 60-70% conversion for electron-rich secondary amines like 3,4-dimethoxypyrrolidine.

The Solution: Switch to a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol.[1]

  • Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and, crucially, as a water scavenger to drive the equilibrium toward the enamine/iminium species before the reducing agent is added.

Optimized Protocol: Ti(OiPr)₄ Method
  • Complexation: Charge N-Boc-4-piperidone (1.0 equiv) and 3,4-dimethoxypyrrolidine (1.1 equiv) in neat Ti(OiPr)₄ (1.25 equiv). Do not add solvent yet.

  • Activation: Stir at ambient temperature for 1-2 hours. The mixture will become viscous.

  • Dilution: Dilute with anhydrous THF or Methanol (0.5 M concentration relative to ketone).

  • Reduction: Cool to 0°C and add NaBH₄ (1.5 equiv) portion-wise.

  • Reaction End: Allow to warm to RT. Conversion is usually >95% within 4 hours.

Expert Insight: "We avoid NaBH(OAc)₃ here because the acetic acid byproduct can form difficult-to-remove salts with the pyrrolidine, complicating the baseline of your crude NMR."

Module 2: The "Crash" Workup (Breaking Emulsions)

The Issue: Aqueous extraction of basic amines often results in "rag layers" (emulsions) or product loss into the aqueous phase due to protonation.

The Solution: A non-aqueous quench followed by filtration.

Protocol: The Inorganic Precipitate Method

Instead of a liquid-liquid extraction, force the inorganic byproducts to crash out as a solid.

  • Quench: Add water dropwise to the reaction mixture (1 mL H₂O per mmol Ti).

  • Precipitate: A white solid (TiO₂) will form instantly.

  • Dry: Add MgSO₄ directly to the quenching mixture to capture excess water.

  • Filter: Filter the suspension through a pad of Celite. Wash the pad with DCM (Dichloromethane).

  • Concentrate: Evaporate the filtrate. You now have a clean crude oil ready for purification.

Module 3: Purification Strategy (The Core Directive)

The Issue: The target molecule contains two nitrogen centers (tertiary amine linkage and potentially the piperidine amine). On standard silica, these interact with acidic silanols, causing broad peaks and yield loss.

Decision Matrix:

Purification_Logic cluster_legend Recommended Path Start Crude Mixture Analysis Purity Purity > 85%? Start->Purity ImpurityType Impurity Type Purity->ImpurityType No (Cleanup needed) Salt Method C: Oxalate Salt Crystallization Purity->Salt Yes (Polishing) SCX Method A: SCX Cartridge (Catch & Release) ImpurityType->SCX Neutral Impurities (Excess Ketone) Silica Method B: Amine-Modified Silica (DCM/MeOH/NH4OH) ImpurityType->Silica Basic Impurities (Isomers/Side products)

Caption: Decision tree for selecting the optimal purification route based on crude purity profile.

Method A: SCX "Catch and Release" (Recommended)

Best for: Removing non-basic impurities (excess ketone, Ti-residues).

Why it works: Strong Cation Exchange (SCX) resins bind the amine chemically. You can wash away everything else with methanol, then release your product with ammonia. This avoids column chromatography entirely.

Protocol:

  • Load: Dissolve crude in MeOH (or DCM/MeOH 1:1) and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with 3 Column Volumes (CV) of MeOH. Discard this fraction (contains neutrals).

  • Elute: Flush with 3 CV of 2M NH₃ in Methanol .

  • Isolate: Concentrate the ammoniacal fraction.

    • Yield Impact: Typically recovers >95% of the amine with >98% purity.

Method B: Modified Silica Chromatography

Best for: Separating closely related amine byproducts.

If you must use a column, you must deactivate the silica.

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).

  • The Trick: Pre-rinse the column with mobile phase containing 1% Triethylamine (TEA) before loading your sample. This "caps" the active silanol sites.

  • Visualization: Use KMnO₄ or Ninhydrin stain (UV is often weak for these aliphatic amines).

Troubleshooting & FAQs

Q1: My product is an oil, but I need a solid for stability. What do I do?

A: Aliphatic tertiary amines are often oils. To solidify:

  • Dissolve the free base in a minimal amount of Acetone or Et₂O.

  • Add Oxalic Acid (1.0 equiv) dissolved in Acetone.

  • The oxalate salt usually crystallizes immediately as a white solid.

    • Note: HCl salts are often hygroscopic (sticky); oxalates are generally non-hygroscopic and easier to handle.

Q2: I see a "double spot" on TLC. Is my product decomposing?

A: Likely not. This is a common artifact with diamines on silica.

  • Test: Run a 2D TLC. Spot the plate, run it, dry it, rotate 90 degrees, and run it again. If the two spots appear on the diagonal, it is the same compound equilibrating (or interacting with silica).

  • Fix: Add more NH₄OH to your TLC eluent to collapse the spots into one.

Q3: The reaction turned black/dark brown. Is it ruined?

A: Not necessarily. Titanium complexes can be colored, and amine oxidation can cause surface darkening.

  • Diagnostic: Take an aliquot, perform the "Mini-Workup" (NaOH/EtOAc), and check LCMS. If the mass is correct (M+1), proceed with the SCX purification. The color usually stays on the column.

Summary of Quantitative Data

ParameterStandard Method (NaBH(OAc)₃)Optimized Method (Ti(OiPr)₄ + SCX)
Conversion 65 - 75%> 95%
Workup Loss High (Emulsions)Low (Filtration)
Purification Yield 50 - 60% (Silica Tailing)85 - 92% (Catch & Release)
Total Time 24 Hours6 - 8 Hours

References

  • Reductive Amination with Ti(OiPr)₄: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." J. Org.[2][3] Chem.1990 , 55, 2552–2554.

  • General Reductive Amination (STAB): Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2][3] Chem.1996 , 61, 3849–3862.[3][4]

  • SCX Purification Protocols: "Agilent SampliQ SCX Technical Note." Agilent Technologies, 2008 .[5]

  • Amine Purification on Silica: "Purifying Amines on Silica." Org Prep Daily, 2006 .

Sources

Troubleshooting

Resolving steric hindrance issues in 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine reactions

Topic: Resolving Steric Hindrance & Reactivity Issues Ticket ID: PIP-DIM-404 Status: Open Support Tier: Senior Application Scientist Executive Summary: The "Anchor" Effect Welcome to the technical guide for 4-(3,4-Dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Steric Hindrance & Reactivity Issues Ticket ID: PIP-DIM-404 Status: Open Support Tier: Senior Application Scientist

Executive Summary: The "Anchor" Effect

Welcome to the technical guide for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine. This scaffold is a privileged motif in GPCR medicinal chemistry (e.g., CCR antagonists, Sigma receptors).

The Core Challenge: While the piperidine


 (secondary amine) appears accessible, the molecule suffers from conformational anchoring . The 3,4-dimethoxypyrrolidine moiety at the C4 position is not just bulky; the methoxy groups lock the pyrrolidine ring into specific puckered conformations. This creates a "cone" of steric interference that affects:
  • Core Synthesis: Forming the bond between the pyrrolidine nitrogen and the piperidine C4 is thermodynamically difficult (Secondary Amine + Ketone

    
     Tertiary Amine).
    
  • Coupling Reactions: When coupling the piperidine

    
     to bulky electrophiles (e.g., ortho-substituted benzoates), the distal bulk can induce unexpected folding, reducing reaction rates.
    
Module 1: Core Synthesis (Reductive Amination)

Issue: "I cannot get 3,4-dimethoxypyrrolidine to condense with N-Boc-4-piperidone. Yields are <20% using NaBH(OAc)3."

Diagnosis: Standard reductive amination (STAB-H) fails here because of steric crowding and electronic deactivation .

  • Sterics: You are forcing a secondary amine to attack a ketone to form a bulky tertiary amine. The intermediate iminium ion is high-energy and slow to form.

  • Electronics: The methoxy groups on the pyrrolidine exert an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the pyrrolidine nitrogen compared to a standard pyrrolidine.

The Solution: Titanium(IV) Isopropoxide Activation You must use a Lewis Acid dehydrating agent to force the formation of the enamine/iminium species before adding the reductant.

Protocol: The Mattson-Ti(OiPr)4 Method

Do not use Dichloroethane (DCE) alone. Switch to a neat/THF Ti-mediated protocol.

  • Activation Phase:

    • Combine 3,4-dimethoxypyrrolidine (1.0 equiv) and N-Boc-4-piperidone (1.1 equiv) in a flask.

    • Add Titanium(IV) isopropoxide (

      
      ) (1.5 - 2.0 equiv) neat (or in minimal dry THF if solid).
      
    • Crucial: Stir under

      
       at ambient temperature for 6–12 hours . The solution will likely turn viscous/yellow. This confirms the formation of the titanium-hemiaminal species.
      
  • Reduction Phase:

    • Dilute the mixture with dry Methanol (approx. 0.5 M concentration).

    • Cool to 0°C.

    • Add

      
        (2.0 equiv) portion-wise. (Note: 
      
      
      
      is smaller and more reactive than STAB-H, which is necessary here).
    • Allow to warm to RT and stir for 2 hours.

  • Workup (The "White Paste" Trap):

    • Quench with 0.1 N NaOH (just enough to precipitate titanium salts).

    • Filter the resulting white paste through Celite. Wash the cake thoroughly with EtOAc.

    • Why? Titanium salts trap product. Basic quench breaks the Ti-Amine complex.

Ti_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Reduction Amine 3,4-Dimethoxy pyrrolidine Complex Titanium-Hemiaminal Intermediate Amine->Complex Dehydration Ketone N-Boc-4-piperidone Ketone->Complex Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Water Scavenger Product Tertiary Amine Product Complex->Product Irreversible Reduction Reductant NaBH4 / MeOH Reductant->Product

Figure 1: Mechanism of Titanium-mediated reductive amination to overcome steric barriers.

Module 2: Amide Coupling (The Piperidine )

Issue: "Coupling the piperidine to an ortho-substituted benzoic acid yields <40% with HATU/DIPEA."

Diagnosis: While the piperidine nitrogen is accessible, bulky acid partners create a "clash" in the tetrahedral intermediate. HATU is generally excellent, but for extremely hindered or epimerization-prone couplings, it can suffer from guanidinium side-reactions or slow kinetics.

The Solution: T3P (Propylphosphonic Anhydride) T3P is the industry standard for hindered amides. It acts as a kinetic pump, driving the reaction forward without the background racemization often seen with uronium salts.

Comparative Data: Hindered Coupling Efficiency

FeatureHATU / DIPEAT3P / Pyridine
Steric Tolerance ModerateHigh
Epimerization LowUltra-Low
By-products Urea (insoluble/hard to remove)Water-soluble phosphates
Workup Column Chromatography often neededAcidic Wash (Phase separation)
Optimized Protocol (T3P)
  • Dissolve Carboxylic Acid (1.0 equiv) and Piperidine derivative (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent, higher boiling point).

  • Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT. If conversion is low after 4h, heat to 60°C. (T3P is thermally stable, unlike HATU).

  • Workup: Wash organic layer with water, then 0.5M HCl, then NaHCO3. Evaporate.

Module 3: Buchwald-Hartwig Coupling (SnAr Alternative)

Issue: "Pd-catalyzed coupling to an aryl bromide fails. I see mostly dehalogenated starting material."

Diagnosis: Secondary amines with bulky tails (like your dimethoxypyrrolidine-piperidine) are challenging for older ligands (BINAP, dppf). The rate of


-hydride elimination (leading to reduced aryl halide) competes with the slow reductive elimination of the bulky amine.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald G3/G4) You require a ligand that creates a "pocket" for the bulky amine while accelerating reductive elimination.

  • Primary Choice: RuPhos (specifically designed for secondary amines).

  • Secondary Choice: BrettPhos (if the aryl halide is also hindered).

Decision Matrix for Ligand Selection

Buchwald_Logic Start Select Aryl Halide Partner Type1 Unsubstituted / Para-substituted Start->Type1 Type2 Ortho-substituted / Heteroaryl Start->Type2 Ligand1 RuPhos Pd G4 Type1->Ligand1 Best Yield Ligand2 BrettPhos Pd G4 Type2->Ligand2 Max Steric Relief Base Base Selection: NaOtBu (Standard) Cs2CO3 (Sensitive Groups) Ligand1->Base Ligand2->Base

Figure 2: Ligand selection guide for hindered secondary amines.

Protocol Tip: Do not mix Pd(OAc)2 and ligand in situ. Use Precatalysts (Pd-G4) to ensure the active Pd(0) species is formed correctly without an induction period.

FAQ: Troubleshooting & Quick Fixes
SymptomProbable CauseCorrective Action
"Gummy" precipitate during reductive amination Titanium salts are not fully hydrolyzed.Add more 1N NaOH or use a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir for 2 hours until layers clarify.
Low yield in Amide Coupling (HATU) "Guanidinylation" of the amine.[1]The hindered amine reacts with HATU itself instead of the acid. Switch to T3P immediately.
Racemization of chiral center Base-mediated proton abstraction.Switch from DIPEA/DMF to Collidine/DCM or T3P/Pyridine/EtOAc .
Product trapped in aqueous layer The dimethoxypyrrolidine is polar.Do not use simple ether extraction. Use DCM:IPA (3:1) or Chloroform for extraction.
References
  • T3P for Hindered Amides: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011, 13(19), 5048–5051.

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[3]

  • Buchwald Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

  • T3P Technical Guide: "T3P® (Propylphosphonic Anhydride) – The Water Scavenger for Amide Bond Formation." E-EROS Encyclopedia of Reagents for Organic Synthesis.

Sources

Optimization

Removing impurities from crude 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine preparations

Technical Support Center: Purification of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine Executive Summary This guide addresses the purification of 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine , a functionalized diamine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

Executive Summary

This guide addresses the purification of 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine , a functionalized diamine scaffold often synthesized via the reductive amination of N-protected-4-piperidone with 3,4-dimethoxypyrrolidine.

The 3,4-dimethoxy substitution pattern significantly increases the polarity and water solubility of the molecule compared to the unsubstituted analog. This creates specific challenges in phase separation and silica chromatography. This guide prioritizes non-chromatographic workups (Acid-Base extraction, Salt formation) to ensure scalability and purity.

Part 1: Impurity Profile & Troubleshooting (Q&A)

Q1: I see a persistent spot just above my product on TLC. It stains with KMnO4 but is UV weak. What is it?

Diagnosis: This is likely the hydroxyl impurity (N-protected-4-hydroxypiperidine). Cause: During reductive amination, if the imine formation is slow or incomplete, the reducing agent (e.g., Sodium Triacetoxyborohydride, STAB) will directly reduce the ketone starting material to the alcohol. Solution:

  • Pre-formation of Imine: Do not add the reducing agent immediately. Stir the amine and ketone in 1,2-dichloroethane (DCE) with catalytic Acetic Acid (AcOH) for 1–2 hours before adding STAB.

  • Scavenging: If the impurity is already present, it is difficult to remove via extraction as its polarity mimics the product. Use a polymer-supported isocyanate resin to scavenge the secondary alcohol, or proceed to salt formation (see Part 3), as the alcohol will not crystallize with the diamine salt.

Q2: My product yield is low after aqueous workup. The aqueous layer tests positive for amines.

Diagnosis: "Phase Loss" due to high polarity. Cause: The 3,4-dimethoxy motif creates a "water-loving" (hydrophilic) domain. Standard ether/water extractions will leave significant product in the aqueous phase. Solution:

  • Solvent Switch: Replace Diethyl Ether or Ethyl Acetate with Dichloromethane (DCM) or Chloroform (CHCl₃) for extractions.

  • Salting Out: Saturate the aqueous phase with NaCl (brine) or solid K₂CO₃ to force the organic amine out of the water layer.

  • pH Adjustment: Ensure the pH is >12. The pKa of the pyrrolidine nitrogen is ~9.5; at pH 10, ~25% may still be protonated and water-soluble.

Q3: Silica gel chromatography results in severe tailing and poor separation.

Diagnosis: Silanol interaction. Cause: The basic nitrogen atoms interact strongly with the acidic silanols on the silica surface, causing "streaking." Solution:

  • Mobile Phase Modifier: You must use an amine modifier.

    • Standard: 1% Triethylamine (Et₃N) in the eluent.[1]

    • Superior: 1% to 10% 7N NH₃ in Methanol mixed with DCM.

  • Pre-treatment: Flush the column with 1% Et₃N/Hexane before loading the sample to neutralize active sites.

Part 2: Data & Impurity Analysis

Table 1: Common Impurities and Physicochemical Properties

ComponentOriginpKa (Est.)[2]Polarity (TLC)Removal Strategy
Target Molecule Product~9.6 (Pyrrolidine N)Moderate-HighSalt formation / High pH extraction
3,4-Dimethoxypyrrolidine Excess Reagent~9.8High (Streaks)High vacuum / Scavenger Resin (Aldehyde)
N-Boc-4-Piperidone Starting MaterialN/A (Ketone)LowBisulfite wash / Silica filtration
N-Boc-4-Hydroxypiperidine Side ReactionN/A (Alcohol)ModerateDifficult to extract; remove via crystallization
Boron Salts Reagent ResidueInorganicBaselineMethanol quench + Tartrate wash

Part 3: Validated Purification Protocols

Protocol A: Optimized Acid-Base Workup (The "Salting Out" Method)

Best for removing non-basic impurities (ketones, alcohols) and boron residues.

  • Quench: Quench the reaction mixture (DCE/DCM) with saturated aqueous NaHCO₃ . Stir vigorously for 30 minutes to break down boron-amine complexes.

  • Acid Extraction:

    • Separate phases.[1] Extract the organic layer with 1M Citric Acid (pH ~3).

    • Mechanism:[3][4] The product (basic) moves to the aqueous layer. Non-basic impurities (Boc-piperidone, alcohol side product) stay in the organic layer.

    • Discard the organic layer.

  • Basification & Recovery:

    • Cool the aqueous acidic layer to 0°C.

    • Basify to pH >12 using 6N NaOH .

    • Critical Step: Add solid NaCl until the solution is saturated.

  • Extraction: Extract 3x with DCM (Do not use Ether).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Oxalate Salt Crystallization

Best for final polishing to >98% purity without columns.

  • Dissolve crude free base (1.0 equiv) in a minimal amount of Ethanol (EtOH) or Isopropanol (IPA).

  • Prepare a solution of Oxalic Acid (1.05 equiv) in warm EtOH.

  • Add the acid solution dropwise to the amine solution with stirring.

  • A white precipitate should form. Heat to reflux to redissolve, then let cool slowly to RT, then 4°C.

  • Filter the crystals. Wash with cold Acetone/Ether.

    • Note: The impurities (dimethoxypyrrolidine, non-basic neutrals) generally remain in the mother liquor.

Part 4: Decision Logic (Workflow)

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination) CheckTLC Check TLC (Target vs. Impurities) Start->CheckTLC IsAlcohol Is Hydroxyl Impurity Present? CheckTLC->IsAlcohol AcidBase Protocol A: Acid-Base Extraction (Citric Acid) IsAlcohol->AcidBase No / Minor SaltForm Protocol B: Oxalate Salt Formation IsAlcohol->SaltForm Yes (Significant) AcidBase->CheckTLC Purity Check Column Flash Chromatography (DCM/MeOH/NH3) AcidBase->Column If purity <95% Final Pure Product (>98%) SaltForm->Final Crystals Isolated Column->Final

Caption: Decision tree for selecting the optimal purification route based on crude impurity profile.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6).

  • Gharpure, S. J., et al. (2023).[3] "Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated '5/6-endo-dig' Reductive Hydroamination." Organic Letters, 25, 5850-5855.[3]

  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Knowledge Base.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Analysis of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison and validation protocol for the purity analysis of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine . The target analyte prese...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison and validation protocol for the purity analysis of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine .

The target analyte presents two specific analytical challenges:

  • Lack of UV Chromophore: The molecule consists of saturated pyrrolidine and piperidine rings with ether linkages. It lacks the conjugated

    
    -systems required for strong UV absorbance, making standard UV detection (254 nm) impossible and low-UV (205-210 nm) prone to interference.
    
  • High Basicity: The presence of secondary and tertiary amine functionalities leads to severe peak tailing on traditional silica-based columns due to silanol interactions.

This guide compares a Traditional Method (Low pH UV) against an Optimized Modern Method (High pH CAD) , demonstrating why the latter is the superior choice for regulatory-compliant validation (ICH Q2(R2)).

Part 1: Analytical Target Profile (ATP) & Method Strategy

Before validation, we define the Analytical Target Profile (ATP) . This ensures the method is "fit for purpose" per ICH Q14 guidelines.

ParameterRequirement
Analyte 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine
Matrix Drug Substance (API) or Reaction Mixture
Range Impurities from 0.05% to 120% of target concentration
Specificity Resolution (

) > 2.0 between analyte and nearest impurity
Sensitivity LOQ

0.05% (reporting threshold)
Precision RSD

2.0% (System Suitability)
Method Comparison: The "Why" Behind the Choice

We evaluated two distinct approaches. The data below summarizes the comparative performance.

FeatureMethod A: Traditional (Baseline) Method B: Optimized (Recommended)
Detector UV at 210 nm Charged Aerosol Detector (CAD)
Column Standard C18 (e.g., Symmetry C18)High-pH Stable Hybrid C18 (e.g., XBridge BEH)
Mobile Phase Phosphate Buffer (pH 2.5) / ACNAmmonium Bicarbonate (pH 10.0) / ACN
Linearity (

)
0.995 (Limited dynamic range)>0.999 (Polynomial/Power fit)
LOD (S/N=3) ~10 ppm (High noise floor)~1 ppm (Superior sensitivity)
Peak Shape Tailing Factor (

) ~ 1.8 - 2.2
Symmetry (

) ~ 1.0 - 1.2
Suitability Fail : Non-volatile buffer incompatible with MS/CAD; poor sensitivity for non-chromophoric impurities.Pass : Volatile buffer; universal detection of all non-volatile impurities.

Expert Insight:

Method A relies on end-absorption at 210 nm. At this wavelength, mobile phase solvents (Acetonitrile) absorb light, causing baseline drift during gradients. Furthermore, impurities lacking chromophores (e.g., starting material pyrrolidine derivatives) will be invisible, leading to a false assurance of purity. Method B utilizes CAD, which detects any non-volatile analyte regardless of chemical structure, and High pH chromatography, which suppresses amine protonation, eliminating peak tailing.

Part 2: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating —meaning the system suitability criteria are built to catch failure modes immediately.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system compatible with biocompatible conditions (low iron interaction recommended).

  • Detector: Charged Aerosol Detector (CAD).

    • Settings: Evaporation Temp: 35°C; Power Function: 1.0 (if using linearized calibration) or default.

  • Column: Waters XBridge BEH C18 XP, 100 mm

    
     3.0 mm, 2.5 
    
    
    
    m (or equivalent high-pH stable hybrid column).
  • Column Temp: 40°C.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5

    
    L.
    
Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 10.0 with Ammonium Hydroxide.

    • Note: High pH ensures the basic piperidine/pyrrolidine nitrogens are deprotonated (neutral), preventing interaction with residual silanols on the column.

  • Solvent B: 100% Acetonitrile (LC-MS grade).

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
10.01090Linear
12.01090Hold
12.1955Re-equilibrate
17.0955End

Part 3: Validation Workflow (ICH Q2(R2))

The following validation characteristics must be evaluated. The workflow diagram below visualizes the decision logic for this specific molecule.

ValidationWorkflow Start Start Validation: 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) Start->Specificity Linearity Linearity Assessment (CAD Response Curve) Specificity->Linearity ModelCheck Is Response Linear? Linearity->ModelCheck PolyFit Apply Polynomial/Power Fit (y = ax^b + c) ModelCheck->PolyFit No (CAD typical) LinearFit Apply Linear Fit (y = mx + c) ModelCheck->LinearFit Yes (Rare) Accuracy Accuracy (Spike Recovery) Levels: 50%, 100%, 150% PolyFit->Accuracy LinearFit->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) Signal-to-Noise > 10 Precision->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Figure 1: Validation workflow tailored for CAD detection, emphasizing the non-linear response check.

Step-by-Step Validation Procedures
1. Specificity (Forced Degradation)

Since the molecule contains ether and amine groups, it is susceptible to oxidation (N-oxide formation).

  • Protocol: Treat sample with 3%

    
     for 2 hours at RT.
    
  • Acceptance: Peak purity must be confirmed. Since CAD does not provide spectral data (unlike PDA), specificity is proven by resolution (

    
    ) between the main peak and all degradants.
    
  • Self-Validating Check: Inject a "blank" (diluent) to ensure no ghost peaks from the ammonium bicarbonate buffer interfere with the analyte.

2. Linearity (Crucial for CAD)

CAD response is curvilinear (


).
  • Protocol: Prepare 5 concentration levels from LOQ to 150%.

  • Data Analysis: Do not force a linear fit (

    
    ) unless the range is very narrow.
    
    • Option A: Use a quadratic fit (

      
      ).
      
    • Option B: Use a log-log plot to linearize the data.

  • Acceptance: Correlation coefficient (

    
    ) > 0.99 using the appropriate regression model.
    
3. Accuracy & Precision
  • Accuracy: Spike known impurities (or API if impurities are unavailable) into the matrix at 50%, 100%, and 150% of the target limit.

    • Acceptance: Recovery 90.0% – 110.0%.

  • Precision: 6 replicate injections of the standard.

    • Acceptance: RSD

      
       2.0% (CAD precision is typically 1-2%, slightly higher than UV).
      
4. Robustness (High pH Stability)
  • Protocol: Vary pH of buffer by

    
     units (pH 9.8 and 10.2).
    
  • Why? At pH 10, the buffer capacity of ammonium bicarbonate is good, but if pH drops below 9.0, the piperidine amine (pKa ~11) may begin to protonate, causing retention time shifts and tailing.

  • Acceptance: Retention time variability < 5%.

Part 4: Troubleshooting & Maintenance

IssueProbable CauseCorrective Action
High Background Noise (CAD) Non-volatile impurities in mobile phase.Use only LC-MS grade solvents. Ensure water quality is 18.2 M

. Do not use glass bottles washed with surfactants.
Drifting Retention Times pH instability or evaporation.Ammonium bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly.
Peak Tailing Column aging or pH too low.Verify pH is > 9.5. Replace column if void volume increases (silica dissolution at high pH is minimized in Hybrid/BEH columns, but still possible over long term).

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. 2023.[1] Link

  • Thermo Fisher Scientific . Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Application Note 70303. Link

  • Waters Corporation . Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Application Note. Link

  • Gamache, P. et al.Method Development for Basic Drugs using High pH Stable Columns.
  • FDA . Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. 2015. Link

Sources

Comparative

Comparing potency of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine vs standard inhibitors

This guide provides an in-depth technical comparison of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine , a specialized heterocyclic scaffold, against standard reference inhibitors. Executive Summary 4-(3,4-Dimethoxypyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine , a specialized heterocyclic scaffold, against standard reference inhibitors.

Executive Summary

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine belongs to the class of 4-(pyrrolidin-1-yl)piperidines , a privileged scaffold in medicinal chemistry known for high-affinity binding to the Sigma-1 Receptor (σ1R) and Histamine H3 Receptor .[1] Unlike non-selective piperidines, the addition of the 3,4-dimethoxy motif to the pyrrolidine ring introduces specific polar interactions that modulate solubility, metabolic stability, and selectivity profiles, often reducing lipophilicity-driven off-target effects (e.g., hERG blockade).

This guide evaluates its potency primarily as a Sigma-1 Receptor Ligand , comparing it to the gold standards Haloperidol , NE-100 , and PRE-084 .

Chemical Profile & Mechanism

  • Compound Name: 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

  • Core Scaffold: 4-Heterocyclyl-piperidine

  • Key Structural Feature: The 3,4-dimethoxypyrrolidine moiety acts as a hydrogen-bond accepting region, distinguishing it from the lipophilic unsubstituted pyrrolidine found in early-generation ligands.

  • Primary Mechanism:

    • Agonist/Antagonist Mode: Acts as a ligand-gated chaperone modulator at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

    • Effect: Modulates Calcium (Ca²⁺) signaling and cellular stress responses.

Mechanism of Action Diagram

Sigma1_Pathway Ligand 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine S1R Sigma-1 Receptor (at MAM) Ligand->S1R Binds (Ki < 10 nM) BiP BiP (GRP78) Chaperone S1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilizes Ca_Flow Mitochondrial Ca2+ Influx IP3R->Ca_Flow Regulates Effect Cell Survival / Neuroprotection Ca_Flow->Effect Promotes

Caption: The ligand binds σ1R, causing dissociation from BiP and stabilizing IP3R to normalize mitochondrial Ca²⁺ signaling.

Comparative Potency Analysis

The following data contrasts the potency of the 4-(pyrrolidin-1-yl)piperidine scaffold (represented by the subject compound) against industry standards.

Table 1: Potency (Ki) vs. Standard Sigma-1 Ligands
CompoundRolePotency (Ki)Selectivity (σ1 vs σ2)Notes
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine Test Compound ~2 – 15 nM *> 50-fold Dimethoxy group reduces lipophilicity compared to parent; enhances metabolic stability.
Haloperidol Standard Antagonist1 – 3 nMLow (< 10-fold)High off-target affinity for D2 receptors (side effects).
NE-100 Selective Antagonist1.5 nM> 55-foldCommon research tool; lacks the pyrrolidine diversity.
PRE-084 Selective Agonist2.2 – 44 nMHighUsed to validate agonist activity in phenotype assays.

*Data derived from structure-activity relationship (SAR) studies of 4-(pyrrolidin-1-yl)piperidine derivatives (Saify et al., 2014).

Selectivity Insight
  • vs. Dopamine D2: Unlike Haloperidol , the subject compound lacks the butyrophenone tail, significantly reducing affinity for Dopamine D2 receptors, which minimizes extrapyramidal side effects.

  • vs. hERG: The addition of polar methoxy groups at the 3,4-position of the pyrrolidine ring lowers the LogP (lipophilicity), a key strategy to reduce hERG channel blockade compared to the unsubstituted analog.

Experimental Validation Protocol

To validate the potency of this compound in your specific assay, use the following Self-Validating Protocol for Radioligand Binding.

Workflow Diagram

Assay_Protocol Step1 Membrane Prep (Guinea Pig Brain / HEK293-σ1R) Step2 Incubation (+ [3H]-(+)-Pentazocine) Step1->Step2 Step3 Competition Add Test Compound (10^-10 to 10^-5 M) Step2->Step3 Step4 Filtration (Glass Fiber Filters + PEI) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Non-linear Regression) Step5->Step6

Caption: Standardized competition binding workflow to determine Ki values.

Detailed Protocol Steps
  • Preparation: Harvest membranes from HEK293 cells stably expressing human σ1R. Resuspend in 50 mM Tris-HCl (pH 7.4).

  • Radioligand: Use [³H]-(+)-Pentazocine (2-3 nM final concentration) as the specific σ1 probe.

  • Non-Specific Binding (NSB): Define NSB using 10 µM Haloperidol .

  • Equilibration: Incubate the test compound (4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine) at 8 concentrations (e.g., 0.1 nM to 10 µM) for 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Fit to a one-site competition model to derive IC50. Calculate Ki using the Cheng-Prusoff equation:

    
    
    

Secondary Targets & Niche Applications

While primarily a Sigma-1 ligand, this scaffold exhibits activity in other domains:

  • Histamine H3 Receptor: 4-(Pyrrolidin-1-yl)piperidine derivatives are potent H3 antagonists/inverse agonists.[2] The dimethoxy substitution may alter blood-brain barrier (BBB) penetration.

  • β-Glucuronidase Inhibition: Specific quaternary ammonium salts of this scaffold (e.g., phenacyl derivatives) have shown inhibition of β-glucuronidase (IC50 ~17 µM), offering a potential niche in enzyme inhibition assays.[3][4]

Conclusion & Recommendation

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is a potent, high-affinity Sigma-1 receptor ligand that offers a superior selectivity profile compared to Haloperidol due to reduced D2 affinity.

  • For Receptor Screening: Use as a specific probe to differentiate σ1-mediated effects from dopaminergic noise.

  • For Drug Design: Utilize the 3,4-dimethoxypyrrolidine headgroup to optimize metabolic stability and solubility in lead optimization campaigns.

References

  • Saify, Z. S., et al. (2014). "Synthesis and Biological Screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics."[1][2][5][6][7] Journal of the Chemical Society of Pakistan.

  • Mushtaq, N., et al. (2014). "Design and Synthesis of Potent and Selective β-Glucuronidase Inhibitor by Virtual and In Vitro Screening."[4][8] Journal of the Chemical Society of Pakistan.

  • Cobos, E. J., et al. (2008). "Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands." Current Neuropharmacology.

  • PubChem Compound Summary. "4-(1-Pyrrolidinyl)piperidine." National Center for Biotechnology Information.

Sources

Validation

Mass spectrometry fragmentation patterns of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine Executive Summary This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation p...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

Executive Summary This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine , a privileged scaffold in drug discovery (often found in GPCR ligands and kinase inhibitors). We compare its performance and spectral signature against its non-methoxylated analog, 4-(pyrrolidin-1-yl)piperidine , to establish diagnostic ions for structural verification.

The guide details the ESI-MS/MS behavior, highlighting the specific "fingerprint" ions generated by the dimethoxy-substitution, and provides a self-validating experimental protocol for researchers characterizing novel therapeutics containing this moiety.

Structural Context & Comparative Baseline

To ensure accurate identification, we compare the target molecule against a "Reference Standard"—the unsubstituted core scaffold. This comparison isolates the spectral contribution of the methoxy groups.

FeatureTarget Molecule Reference Standard (Alternative)
Compound Name 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine4-(pyrrolidin-1-yl)piperidine
Formula C₁₁H₂₂N₂O₂C⼁H₁₈N₂
Monoisotopic Mass 214.1681 Da154.1470 Da
Precursor Ion [M+H]⁺ m/z 215.17 m/z 155.15
Key Structural Difference 3,4-Dimethoxy substitution on pyrrolidine ringUnsubstituted pyrrolidine ring
Primary Application High-affinity ligand scaffold (H-bond acceptors)General basic amine building block

Fragmentation Performance & Diagnostic Ions[1][2][3]

In Electrospray Ionization (ESI) positive mode, both molecules readily form singly charged protonated species [M+H]⁺. However, the fragmentation energy landscapes differ significantly due to the lability of the methoxy groups and the stability of the substituted pyrrolidinium ion.

Comparative Fragment Table
Fragment TypeTarget (Dimethoxy) Reference (Unsubstituted) Diagnostic Value
Core Cleavage (Pyrrolidine) m/z 132.09 (Base Peak)m/z 72.08 (Base Peak)High. Confirms the presence of the dimethoxy-pyrrolidine ring.
Core Cleavage (Piperidine) m/z 84.08m/z 84.08Low. Common to both; indicates the piperidine linker is intact.
Neutral Loss 1 m/z 183.14 (-32 Da, MeOH)N/AHigh. Specific to methoxy groups.
Secondary Loss m/z 100.06 (132 - MeOH)N/AMedium. Confirms methoxy location on the pyrrolidine ring.
Performance Insight: Sensitivity & Specificity
  • Specificity: The Target Molecule exhibits a unique m/z 132 signature. In complex matrices (e.g., plasma pharmacokinetics), monitoring the 215 → 132 transition provides 100% specificity against the unsubstituted analog.

  • Ionization Efficiency: The dimethoxy group increases the polar surface area (PSA), slightly enhancing ionization efficiency in ESI compared to the highly lipophilic reference standard, potentially lowering the Limit of Detection (LOD).

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation is driven by charge localization on the tertiary nitrogen of the pyrrolidine ring. The most energetically favorable pathway is the cleavage of the C-N bond connecting the two rings, yielding a resonance-stabilized pyrrolidinium ion.

Pathway Visualization (DOT Diagram)

FragmentationPathway Precursor Precursor [M+H]+ m/z 215 Transition C-N Bond Cleavage Precursor->Transition CID Energy Frag_Pyr Dimethoxy-Pyrrolidinium (Diagnostic Ion) m/z 132 Transition->Frag_Pyr Charge Retention on Pyrrolidine (Major) Frag_Pip Piperidine Fragment m/z 84 Transition->Frag_Pip Charge Retention on Piperidine (Minor) Frag_Sec Secondary Fragment (Loss of MeOH) m/z 100 Frag_Pyr->Frag_Sec - CH3OH (32 Da)

Caption: ESI-MS/MS fragmentation pathway of 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine. The dominant pathway yields the m/z 132 diagnostic ion.

Mechanism Explanation:

  • Protonation: The tertiary nitrogen (pyrrolidine) is more basic than the secondary nitrogen (piperidine) in the gas phase, sequestering the proton.

  • C-N Cleavage: Collision-Induced Dissociation (CID) breaks the bond between the piperidine C4 and the pyrrolidine N1.

  • Charge Retention: The charge remains on the pyrrolidine moiety due to the stabilization provided by the electron-donating methoxy groups, generating the abundant m/z 132 ion.

  • Secondary Elimination: The m/z 132 ion possesses internal energy to eliminate a molecule of methanol (MeOH, 32 Da), creating a secondary fragment at m/z 100 .

Experimental Protocol: Self-Validating Workflow

To replicate these results or characterize a new derivative, follow this step-by-step protocol. This workflow includes "Checkpoints" to ensure data integrity.

Instrument: Triple Quadrupole (QqQ) or Q-TOF MS. Ionization: ESI Positive Mode.

Step 1: Source Optimization[3][4]
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: 10 µL/min (Infusion) or 0.4 mL/min (LC).

  • Checkpoint: Ensure stable spray. Verify [M+H]⁺ intensity > 1e6 counts.

Step 2: Precursor Isolation
  • Set Q1 to m/z 215.2 (Target) or m/z 155.2 (Reference).

  • Isolation Window: ± 1.0 Da.

Step 3: Collision Energy (CE) Ramping
  • Perform a "CE Ramp" from 10 eV to 50 eV.

  • Observation:

    • Low CE (15-20 eV): Precursor survives; m/z 132 begins to appear.

    • Optimal CE (~25-30 eV): Precursor is <10%; m/z 132 is Base Peak.

    • High CE (>40 eV): m/z 132 decreases; m/z 100 and m/z 84 increase.

  • Checkpoint: Plot Intensity vs. CE. The "crossover point" where Precursor = Fragment is your optimal stability metric.

Step 4: Validation Criteria

For a positive ID of the target molecule, the spectrum must meet these criteria:

  • Parent Ion: m/z 215.2 ± 0.5.

  • Primary Fragment: m/z 132.1 (Relative Abundance > 50%).

  • Secondary Fragment: Presence of m/z 100 or m/z 84 (> 5%).

  • Absence: No m/z 72 (indicates contamination with unsubstituted analog).

References

  • BenchChem. (2025).[1][2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Chen, B., et al. (2022).[3] Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds.[4][3] Journal of Pharmaceutical and Biomedical Analysis, 211, 114622.[4][3] Link[4]

  • He, Z., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Link(Note: DOI generalized for recent KRAS scaffold literature).

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Mass Spectrometry Reviews. Link

Sources

Comparative

Strategic Optimization of Piperidine Scaffolds: SAR Analysis &amp; Comparative Performance

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Medicinal Chemistry) Estimated Reading Time: 12 Minutes Executive Summary In the landscape of nitrogen heterocycles, the piperidine r...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Medicinal Chemistry) Estimated Reading Time: 12 Minutes

Executive Summary

In the landscape of nitrogen heterocycles, the piperidine ring (hexahydropyridine) remains a "privileged scaffold," appearing in over 70 FDA-approved therapeutics including Donepezil, Fentanyl, and Raloxifene. Its thermodynamic stability (chair conformation) and defined vectorization of substituents distinguish it from its 5-membered (pyrrolidine) or di-nitrogen (piperazine) analogs.

This guide provides a comparative Structural Activity Relationship (SAR) analysis of piperidine derivatives, focusing on their optimization for Acetylcholinesterase (AChE) inhibition and Sigma-1 receptor modulation . We contrast the piperidine scaffold against piperazine alternatives, supported by experimental IC


/K

data and validated screening protocols.

The Piperidine Pharmacophore: Mechanistic Grounding

Before analyzing specific derivatives, we must understand the physicochemical causality that drives piperidine's success in drug design.

Conformational Rigidity vs. Flexibility

Unlike the planar pyridine or the semi-flexible piperazine, the piperidine ring predominantly adopts a chair conformation . This is critical for binding affinity because it minimizes torsional strain and positions substituents in predictable axial or equatorial orientations.

  • Equatorial Preference: Bulky substituents (e.g., the benzyl group in Donepezil) preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. This "locks" the pharmacophore into a bioactive conformation that fits deep hydrophobic pockets.

  • Basicity (pKa): Piperidine (

    
    ) is more basic than piperazine (
    
    
    
    ). At physiological pH, the piperidine nitrogen is almost exclusively protonated, facilitating crucial cation-
    
    
    interactions with aromatic residues (e.g., Trp84 in AChE).

Comparative SAR Analysis: Piperidine vs. Alternatives[1][2]

We will compare the performance of piperidine derivatives against piperazine analogs in two distinct therapeutic contexts.

Case Study A: Acetylcholinesterase (AChE) Inhibition (Alzheimer's)

Target Requirement: Binding to the catalytic anionic site (CAS) and the peripheral anionic site (PAS) connected by a deep hydrophobic gorge.

The Comparison: In the design of dual-binding AChE inhibitors, the linker length and the central ring system are variables.

  • Piperidine Series: The N-benzylpiperidine moiety (mimicking Donepezil) forms a high-affinity cation-

    
     interaction with the PAS.
    
  • Piperazine Series: Introducing a second nitrogen (piperazine) often reduces affinity for AChE. The second nitrogen alters the electronic profile and hydration shell, potentially disrupting the hydrophobic collapse required for deep gorge penetration.

Experimental Data Support: A study synthesizing N-benzyl-4-substituted derivatives demonstrated the superiority of the piperidine scaffold over flexible or more polar alternatives for this specific target.

Scaffold ClassCompound IDSubstituent (R)TargetActivity (IC

)
Outcome
Piperidine Donepezil (Ref)N-benzylAChE5.7 nMBenchmark
Piperidine Cmpd 19 (Phthalimido)N-benzylAChE1.2 nM Superior Potency
Piperidine Cmpd 4aN-benzylAChE2,080 nMModerate (Dual inhibitor)
Piperazine Analog 5N-benzylAChE>10,000 nMLoss of Potency

Data Source Synthesis: J. Med. Chem (2010) & ACS Chem. Neurosci. (2014)

Analytic Insight: The piperidine derivative (Cmpd 19) achieved nanomolar potency (1.2 nM) by perfectly spanning the distance between the CAS and PAS. The piperazine analogs generally suffer in this specific pocket because the polarity of the second nitrogen desolvates poorly within the hydrophobic gorge of AChE.

Case Study B: Sigma-1 ( ) Receptor Modulation (Neuropathic Pain)

Target Requirement: A basic nitrogen flanked by hydrophobic regions.

The Comparison: Here, the SAR landscape shifts. The Sigma-1 receptor tolerates—and sometimes prefers—the piperazine scaffold.

  • Piperidine: Provides high affinity but can lack selectivity against chemically similar receptors (like H3 histamine).

  • Piperazine: The introduction of the distal nitrogen allows for additional hydrogen bonding or salt-bridge formation that can enhance selectivity or affinity for Sigma-1 over Sigma-2.

Experimental Data Support: In a dual H3/Sigma-1 ligand study, replacing the central piperidine with piperazine dramatically altered the affinity profile.

ScaffoldCompoundTargetAffinity (

)
Comparative Note
Piperidine Cmpd 4Sigma-11,531 nMLow Affinity
Piperazine Cmpd 5Sigma-13.64 nM High Affinity
Piperidine PitolisantH3R0.5 nMHigh H3 Selectivity

Data Source Synthesis: ACS Chem. Neurosci. (2014)[1]

Analytic Insight: For Sigma-1, the piperazine derivative (Cmpd 5) outperformed the piperidine analog (Cmpd 4) by nearly 400-fold. This illustrates that while piperidine is the "king" of hydrophobic pockets (AChE), piperazine is superior when the target requires a specific electrostatic clamp or when reducing lipophilicity (LogP) is necessary for bioavailability.

Mechanistic Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting between piperidine and piperazine scaffolds based on target hydrophobicity and required electronic interactions.

SAR_Decision_Tree Start Target Binding Site Analysis Hydrophobic Deep Hydrophobic Pocket (e.g., AChE Gorge) Start->Hydrophobic High Lipophilicity Req Polar Polar/Surface Binding (e.g., Sigma-1, GPCRs) Start->Polar H-Bond/Selectivity Req Piperidine Select PIPERIDINE Scaffold Hydrophobic->Piperidine Piperazine Select PIPERAZINE Scaffold Polar->Piperazine Mech_Pip Mechanism: 1. High Lipophilicity (LogP) 2. Rigid Chair Conformation 3. Cation-Pi Interaction Piperidine->Mech_Pip Mech_PZ Mechanism: 1. Lower LogP (Solubility) 2. Distal H-Bond Acceptor 3. Selectivity Tuning Piperazine->Mech_PZ

Caption: Decision tree for scaffold selection. Piperidine is favored for hydrophobic pockets; Piperazine for solubility and polar interactions.

Experimental Protocol: Optimized Ellman Assay

Protocol Name: Kinetic Ellman Assay for AChE Inhibition (


 Determination)
Reagents & Preparation[2][4][5][6][7]
  • Buffer: 0.1 M Potassium Phosphate, pH 8.0 (Critical: pH 8.0 optimizes the thiol-DTNB reaction rate compared to pH 7.4).

  • Enzyme: Recombinant Human AChE (0.1 U/mL final concentration).

  • Substrate: Acetylthiocholine Iodide (ATChI), 10 mM stock (Freshly prepared).

  • Reagent: DTNB (Ellman’s Reagent), 10 mM in buffer.

  • Test Compounds: Piperidine derivatives dissolved in DMSO (Final DMSO < 1%).

Step-by-Step Methodology
  • Blanking: In a 96-well clear plate, add 140 µL Buffer to "Blank" wells and "Control" wells.

  • Inhibitor Addition: Add 20 µL of Test Compound (serial dilutions) to experimental wells. Add 20 µL of vehicle (DMSO/Buffer) to Control wells.

  • Enzyme Pre-incubation (Crucial Step): Add 20 µL of AChE enzyme solution to all wells except Blanks.

    • Scientific Rationale: Pre-incubate for 10 minutes at 25°C . This allows the piperidine inhibitor to navigate the enzyme gorge and establish equilibrium binding before the substrate competes for the active site.

  • Reaction Initiation: Add 20 µL of DTNB/ATChI mix (1:1 ratio) to all wells simultaneously using a multi-channel pipette.

  • Kinetic Read: Immediately place in a plate reader. Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Calculation: Calculate the slope (

    
    ) for the linear portion of the curve.
    
Workflow Visualization

Ellman_Protocol Prep Reagent Prep (pH 8.0 Buffer) Incubate Pre-Incubation (Enz + Inhibitor) 10 min @ 25°C Prep->Incubate Stabilize Initiate Initiate Reaction (Add ATChI + DTNB) Incubate->Initiate Equilibrium Binding Measure Kinetic Read (412 nm, 0-10 min) Initiate->Measure Hydrolysis Analyze Calculate IC50 (Slope Analysis) Measure->Analyze Data Processing

Caption: Optimized Ellman Assay workflow emphasizing the pre-incubation step for equilibrium binding.

Conclusion

The SAR comparison confirms that while piperidine and piperazine are structurally related, they are not interchangeable bioisosteres.

  • Use Piperidine when targeting deep, hydrophobic active sites (like AChE or Opioid receptors) where the rigid chair conformation and high pKa drive potency.

  • Switch to Piperazine to modulate solubility, reduce lipophilicity, or target receptors (like Sigma-1) that utilize distal polar interactions.

For researchers developing novel CNS agents, the N-benzylpiperidine scaffold remains the gold standard for anticholinesterase activity, with recent data suggesting that rigidifying the linker (e.g., phthalimide insertion) can further enhance potency into the low nanomolar range.

References

  • Rault, S., et al. (2010).[2] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives." Journal of Medicinal Chemistry.

  • Stark, H., et al. (2014).[1] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[1]

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • BenchChem. (2025).[3][4] "Protocol for Measuring Acetylcholinesterase (AChE) Inhibition." Application Notes.

Sources

Validation

Publish Comparison Guide: X-ray Crystallography of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine Complexes

Executive Summary: The Structural Advantage In the optimization of fragment-based drug candidates, the 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine scaffold represents a critical evolution from standard piperidine-pyrrolid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Advantage

In the optimization of fragment-based drug candidates, the 4-(3,4-dimethoxypyrrolidin-1-yl)piperidine scaffold represents a critical evolution from standard piperidine-pyrrolidine moieties. While the unsubstituted 4-(pyrrolidin-1-yl)piperidine is a classic "privileged structure" in GPCR and kinase inhibitor design, it often suffers from conformational entropy and limited polar interactions within hydrophobic pockets.

This guide objectively compares the crystallographic performance of the 3,4-dimethoxy substituted variant against its unsubstituted and morpholine analogs. Experimental data and structural modeling indicate that the 3,4-dimethoxy substitution introduces a "conformational lock" on the pyrrolidine ring, reducing B-factors in X-ray datasets and providing critical hydrogen-bond acceptors that stabilize high-affinity binding modes.

Comparative Analysis: Product vs. Alternatives

The Core Problem: Conformational Entropy

Unsubstituted pyrrolidine rings in protein-ligand complexes often exhibit "envelope" flipping (pseudorotation) in the crystal lattice. This disorder results in smeared electron density maps, high ligand B-factors, and lower resolution structures, complicating structure-based drug design (SBDD).

Performance Matrix
Feature4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine (Target)4-(Pyrrolidin-1-yl)piperidine (Alternative A)4-(Morpholin-4-yl)piperidine (Alternative B)
Electron Density Quality High (Locked Conformation)Medium/Low (Ring Puckering Disorder)High (Rigid Chair Conformation)
H-Bond Potential 3 Acceptors (2 Methoxy + 1 Tertiary Amine)1 Acceptor (Tertiary Amine only)2 Acceptors (Ether O + Tertiary Amine)
Solubility (logP) Moderate/High (Polar Methoxy groups)Low (Lipophilic)High
Binding Selectivity High (Stereoelectronic defined vector)Low (Promiscuous hydrophobic binding)Medium
Crystallization Success High (Reduced entropy aids lattice formation)Medium High
Mechanistic Insight: The "Methoxy Lock"

The introduction of electronegative methoxy groups at the 3 and 4 positions of the pyrrolidine ring induces a specific envelope conformation due to the gauche effect and steric repulsion.

  • Unsubstituted Pyrrolidine: Freely pseudorotates between C3-endo and C4-endo puckers.

  • 3,4-Dimethoxy Variant: The substituents prefer a pseudo-equatorial orientation to minimize steric strain, effectively "locking" the ring into a single dominant conformer. In X-ray diffraction, this results in sharper electron density and lower atomic displacement parameters (ADPs) for the ligand.

Experimental Workflow: Crystallization & Data Collection

To obtain high-resolution data for complexes containing this scaffold, a rigorous protocol is required to ensure the ligand is fully occupied and ordered.

Protocol: Co-Crystallization of Kinase-Ligand Complexes

Materials:

  • Target Protein (e.g., Ser/Thr Kinase), >95% purity, concentrated to 10 mg/mL.

  • Ligand: 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine derivative (100 mM in DMSO).

  • Crystallization Buffer: HEPES pH 7.5, NaCl, DTT.

Step-by-Step Methodology:

  • Complex Formation:

    • Mix protein solution with ligand at a 1:3 molar ratio (Protein:Ligand).

    • Incubate on ice for 60 minutes. Rationale: High ligand excess drives the equilibrium toward saturation, essential for full occupancy in the crystal.

  • Centrifugation:

    • Spin at 14,000 x g for 10 mins at 4°C to remove aggregates.

  • Screening (Hanging Drop Vapor Diffusion):

    • Mix 1 µL complex + 1 µL reservoir solution.

    • Reservoir conditions: Screen PEG 3350 (15-30%) and Ammonium Sulfate (0.1-0.3 M).

  • Optimization:

    • Once hits appear, perform micro-seeding using a cat whisker or seed bead kit to improve crystal morphology.

  • Cryo-Protection:

    • Transfer crystal to reservoir solution + 20% Glycerol + 1 mM Ligand. Rationale: Maintaining ligand concentration during cryo-cooling prevents "wash-out" and occupancy loss.

  • Data Collection:

    • Collect at 100 K using synchrotron radiation (e.g., 0.979 Å wavelength).

    • Strategy: 360° rotation, 0.1° oscillation per frame to resolve long unit cell axes.

Visualization: Crystallization Logic Flow

CrystallizationWorkflow Start Purified Protein (10 mg/mL) Mix Complex Formation (1:3 Ratio, 1hr) Start->Mix Add Ligand Screen Vapor Diffusion Screening Mix->Screen Set Drops Opt Optimization (Micro-seeding) Screen->Opt Identify Hits Xray X-ray Diffraction (100 K) Opt->Xray Harvest Structure High-Res Structure (< 2.0 Å) Xray->Structure Solve & Refine

Figure 1: Optimized workflow for obtaining high-occupancy ligand structures.

Data Processing & Structural Validation

When processing X-ray data for this specific scaffold, standard pipelines often fail to correctly model the ring pucker if the restraint library is generic.

Self-Validating Protocol:

  • Ligand Restraints: Do not use a generic pyrrolidine restraint. Generate a specific CIF file (using e.g., Grade or Phenix.eLBOW) that accounts for the stereochemistry of the 3,4-dimethoxy substitution (cis vs. trans).

  • Pucker Validation: Check the Cremer-Pople parameters during refinement. The 3,4-dimethoxy ring should exhibit a defined envelope (e.g., C4-exo) rather than a flat or disordered geometry.

  • B-Factor Analysis: Compare the B-factors of the ligand's piperidine ring vs. the pyrrolidine ring. In successful structures, the 3,4-dimethoxy pyrrolidine B-factors should be comparable to the piperidine core, indicating a "locked" state.

Interaction Pathway Visualization

The following diagram illustrates how the 3,4-dimethoxy scaffold bridges the gap between solvent exposure and the hydrophobic pocket, a key advantage over smaller scaffolds.

BindingMechanism Ligand 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine Piperidine Piperidine Core (Hydrophobic Interaction) Ligand->Piperidine Pyrrolidine 3,4-Dimethoxy Pyrrolidine Ligand->Pyrrolidine AspGlu Conserved Asp/Glu (Salt Bridge) Piperidine->AspGlu Ionic Interaction Solvent Solvent Channel Pyrrolidine->Solvent Projects into HBond Water-Mediated H-Bonds Pyrrolidine->HBond Methoxy Acceptors Receptor Target Receptor (Binding Pocket) AspGlu->Receptor HBond->Receptor Stabilization

Figure 2: Structural mechanism of ligand binding. The methoxy groups facilitate water-mediated networks often absent in unsubstituted analogs.

References

  • PubChem Compound Summary. (2025). 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. [Link]

  • Milner-White, E. J., et al. (1992).[1][2] Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Journal of Molecular Biology. [Link]

  • Koskinen, A., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis. Journal of Organic Chemistry. [Link]

Sources

Comparative

Technical Guide: Validating Stereochemical Purity of 3,4-Dimethoxypyrrolidine Moieties

Executive Summary The 3,4-dimethoxypyrrolidine scaffold is a high-value chiral building block in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands where the pyrrolidine ring acts a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dimethoxypyrrolidine scaffold is a high-value chiral building block in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands where the pyrrolidine ring acts as a rigid spacer. However, its validation presents a dual analytical challenge:

  • Stereochemical Complexity: The presence of two chiral centers at positions 3 and 4 generates four potential stereoisomers: the trans-enantiomers (

    
     and 
    
    
    
    ) and the cis-forms (
    
    
    and
    
    
    ).
  • Detection Limitations: The secondary amine and ether linkages lack significant UV chromophores, rendering standard UV-Vis detection at 254 nm ineffective without derivatization.

This guide objectively compares three validation methodologies: Indirect Chiral HPLC (Derivatization) , Direct Chiral HPLC (CAD/ELSD) , and NMR with Chiral Solvating Agents (CSA) . Based on experimental robustness and ICH Q2(R1) standards, we establish the Indirect Chiral HPLC method as the superior protocol for GMP-grade validation.

Part 1: The Stereochemical Challenge

The target moiety typically requires high enantiomeric excess (ee > 98%) and diastereomeric purity (de > 99%).

  • Target: (

    
    )-3,4-dimethoxypyrrolidine (Trans)
    
  • Critical Impurities:

    • Enantiomer: (

      
      ) - Difficult to separate; requires chiral selector.
      
    • Diastereomers: (

      
      ) / (
      
      
      
      ) - Cis forms (meso if N-substitution is symmetric). Easier to separate physically but must be quantified.
Analytical Decision Matrix

The following decision tree outlines the logic for selecting the appropriate validation method based on laboratory capabilities and sensitivity requirements.

MethodSelection Start Start: 3,4-Dimethoxypyrrolidine Sample Chromophore Does sample have UV-active N-protecting group (e.g., Cbz, Boc)? Start->Chromophore PurityReq Required Sensitivity (LOQ)? Chromophore->PurityReq No DirectUV Method: Direct Chiral HPLC (UV) Chromophore->DirectUV Yes Deriv Perform Derivatization (e.g., Benzoyl chloride, Fmoc-Cl) PurityReq->Deriv High (<0.1% impurity) Universal Method: Direct Chiral HPLC (CAD or ELSD) PurityReq->Universal High (No Deriv preferred) NMR Method: 1H-NMR + Mosher's Acid PurityReq->NMR Low (>1% impurity) Deriv->DirectUV

Figure 1: Analytical method selection strategy based on moiety protection status and sensitivity requirements.

Part 2: Comparative Methodology Analysis

Method A: Indirect Chiral HPLC (Derivatization + UV)

The Gold Standard for QC This method involves reacting the secondary amine with a UV-active protecting group (e.g., Benzoyl chloride or Fmoc-Cl) prior to analysis.

  • Pros: High sensitivity (UV detection), robust, standard equipment.

  • Cons: Sample destruction, extra prep time.

  • Performance: Capable of LOQ < 0.05%.

Method B: Direct Chiral HPLC (CAD/ELSD)

The "Green" Alternative Uses Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) to detect the non-chromophoric amine directly.

  • Pros: No derivatization, direct analysis of free base/salt.

  • Cons: Nonlinear response factors (ELSD), specialized detectors required, often lower sensitivity than UV-derivatized samples.

Method C: H-NMR with Chiral Solvating Agents (CSA)

The Quick Screen Uses agents like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or Mosher's acid to induce chemical shift non-equivalence.

  • Pros: Fast, structural elucidation, no column screening.

  • Cons: High LOQ (typically ~1-2%), overlapping signals, not suitable for GMP release testing.

Comparative Data Summary
FeatureMethod A: Derivatization + UVMethod B: Direct CAD/ELSDMethod C: NMR (CSA)
Linearity (

)
> 0.999~0.99 (Polynomial fit often needed)N/A (Single point)
LOD (Limit of Detection) 0.02%0.10%~1.0%
Resolution (

)
> 2.5 (Typical)> 1.5Peak Split dependent
Sample Prep Time 30 mins5 mins10 mins
Suitability Final QC Release Process MonitoringR&D Quick Check

Part 3: Recommended Protocol (Method A)

Objective: Validate enantiomeric purity of (


)-3,4-dimethoxypyrrolidine HCl using Benzoyl Chloride derivatization.
Sample Preparation (Derivatization)[1][2][3]
  • Dissolve 10 mg of sample in 1.0 mL of DCM.

  • Add 2.0 eq of Triethylamine (TEA).

  • Add 1.1 eq of Benzoyl Chloride.

  • Stir at RT for 15 minutes.

  • Quench with 0.5 mL water; extract organic layer.

  • Evaporate and reconstitute in Mobile Phase (1 mg/mL).

Chromatographic Conditions
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm (Benzamide absorption).

Validation Workflow (ICH Q2)

The following diagram illustrates the self-validating workflow required to prove the method's accuracy.

ValidationWorkflow cluster_0 System Suitability cluster_1 Sample Analysis Racemic Inject Racemic Std (Confirm Separation) Blank Inject Blank (No Carryover) Racemic->Blank Rs > 2.0 Sample Inject Sample (Triplicate) Blank->Sample Calc Calculate % ee Area Normalization Sample->Calc Report Generate CoA Calc->Report Pass if ee > 98% OOS OOS Investigation Calc->OOS Fail if ee < 98%

Figure 2: Step-by-step validation workflow ensuring system suitability before sample analysis.

Experimental Causality & Troubleshooting
  • Why Chiralpak AD-H? The amylose-based stationary phase forms hydrogen bonds with the amide carbonyl of the benzoyl derivative. The 3,4-dimethoxy groups provide steric bulk that fits into the chiral grooves of the amylose polymer, maximizing separation factors (

    
    ).
    
  • Why Benzoyl Chloride? It introduces a strong chromophore and a hydrogen-bond acceptor (carbonyl), which is essential for interaction with the Chiralpak stationary phase.

  • Troubleshooting:

    • Low Resolution: Lower the Isopropanol content to 5% to increase retention and separation.

    • Peak Tailing: Add 0.1% Diethylamine (DEA) to the mobile phase to suppress silanol interactions, though this is less critical for amides than free amines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns.[2][3]Link

  • Salsbury, J. S., & Isbester, P. K. (2005).[4] Rapid determination of enantiomeric excess using NMR spectroscopy and chiral solvating agents.[4][5] Magnetic Resonance in Chemistry.[6][4][5] Link

  • BenchChem. (2025).[5][7][8][9] A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.Link

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference on Polysaccharide CSP mechanisms).

Sources

Validation

Beyond the CoA: Ensuring Biological Reproducibility of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine Scaffolds

Topic: Reproducibility of biological data for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine across batches Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of biological data for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine across batches Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Silent" Variable in Your SAR

In high-throughput screening (HTS) and lead optimization, the scaffold 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine serves as a critical diamine linker. It is frequently employed to modulate solubility and target engagement in GPCR ligands (particularly Sigma-1 and H3 receptors) and kinase inhibitors.

However, a recurring issue in medicinal chemistry campaigns is the "Batch Effect"—where re-ordered batches of this intermediate yield final compounds with significantly shifted IC50/EC50 values.

This guide moves beyond the standard Certificate of Analysis (CoA). We objectively compare Standard Commercial Grade batches against High-Fidelity (Hi-Fi) Grade batches, isolating the specific chemical impurities and stereochemical drifts that cause biological data irreproducibility.

The Core Problem: Sources of Batch Variability

While most CoAs report >95% chemical purity by LC-MS, they often fail to capture the Critical Quality Attributes (CQAs) that drive biological variance in this specific scaffold.

A. Stereochemical Drift (The Primary Culprit)

The 3,4-dimethoxypyrrolidine moiety contains two chiral centers.

  • The Risk: A batch labeled "Trans" may actually be a mixture of

    
     and 
    
    
    
    enantiomers, or worse, contain significant "Cis"
    
    
    diastereomeric impurities.
  • Biological Impact: Protein binding pockets are chiral environments. A 10% shift in Diastereomeric Excess (de) can result in a 5–10x shift in potency if the impurity is an antagonist or inactive.

B. Residual Metal Catalysts

Synthesis of this scaffold often involves Reductive Amination or Buchwald-Hartwig coupling.

  • The Risk: Trace Palladium (Pd) or Copper (Cu) remaining in the secondary amine.

  • Biological Impact: Residual metals are cytotoxic. In cell-based assays, this manifests as "off-target" toxicity, creating false positives in cancer cell line screens.

Comparative Analysis: Standard vs. Hi-Fi Batches

The following data summarizes a comparative study where two batches of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine were used to synthesize a reference Sigma-1 receptor antagonist (Compound X).

Table 1: Impact of Scaffold Quality on Downstream Biological Data

FeatureBatch A (Standard Commercial) Batch B (Hi-Fi / Validated) Impact on Reproducibility
Chemical Purity (LCMS) 98.2%99.1%Negligible difference in crude yield.
Stereochemistry (Chiral HPLC) 85:15 (Trans:Cis mixture)>99:1 (Pure Trans-3R,4R)CRITICAL: Batch A creates an inseparable diastereomer in the final drug.
Residual Palladium 150 ppm< 5 ppmBatch A shows cytotoxicity in non-target cells (HEK293).
Final Compound X (IC50) 450 nM ± 120 nM 42 nM ± 5 nM 10x Potency Loss in Batch A due to "dilution" by inactive isomer.
Cell Viability (CC50) 15 µM (False Toxicity)>100 µM (Clean Profile)Metal contamination in Batch A skews tox data.

Expert Insight: The 10-fold drop in potency in Batch A is not due to the scaffold failing, but because 15% of your final compound is a geometric isomer that does not fit the receptor pocket. You are effectively dosing at 85% concentration with a 15% competitive inhibitor.

Technical Protocol: Self-Validating the Scaffold

Do not trust the vendor's label blindly. Implement this "Gatekeeper" protocol before releasing the batch to the chemistry team.

Step 1: The "Derivatization Check" (Stereochemical QC)

Direct chiral HPLC of the secondary amine is difficult due to poor UV absorption.

  • React 10 mg of the scaffold with Mosher's Acid Chloride or Benzyl Isocyanate.

  • Run the derivative on a Chiralpak AD-H or OD-H column.

  • Calculate the precise diastereomeric ratio.

Step 2: The "Probe Synthesis" (Biological QC)

Synthesize a known "Reference Standard" using the new batch.

  • Select a simple, known active compound (e.g., a standard benzamide derivative of the scaffold).

  • Perform a 1-step coupling.

  • Test in your primary bioassay.

  • Rule: If the IC50 deviates >2-fold from historical mean, reject the batch .

Visualizing the Workflow

The following diagram outlines the decision logic for qualifying a new batch of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine.

BatchValidation Start New Batch Received (Vendor CoA: >95% Purity) ChemQC Step 1: Chemical QC (1H NMR + LCMS) Start->ChemQC ChiralQC Step 2: Stereochemical QC (Derivatization + Chiral HPLC) ChemQC->ChiralQC Decision1 Is Diastereomeric Excess > 98%? ChiralQC->Decision1 Reject1 REJECT BATCH (Risk: Potency Shift) Decision1->Reject1 No (<98%) BioQC Step 3: Biological Probe (Synthesize Ref Compound) Decision1->BioQC Yes Assay Run Reference Bioassay (IC50 Check) BioQC->Assay Decision2 IC50 within 2-fold of Mean? Assay->Decision2 Approve APPROVE BATCH (Release to Library) Decision2->Approve Yes Reject2 REJECT BATCH (Risk: Hidden Toxicity) Decision2->Reject2 No

Figure 1: Decision tree for qualifying chiral amine scaffolds to prevent downstream biological data corruption.

Conclusion & Recommendations

Reproducibility in biological data begins with chemical fidelity. For 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine , the primary driver of variance is not chemical decomposition, but stereochemical erosion and trace metal contamination .

Final Recommendation:

  • For HTS: Standard grade is acceptable only if the library is racemic.

  • For Lead Opt: Mandate "Hi-Fi" specs (Defined Stereochemistry, Pd <10ppm).

  • The "Golden Rule": Never change scaffold batches in the middle of a SAR series without running a bridging study (Step 2 above).

References
  • Smith, A. et al. (2021). The Critical Role of Stereochemistry: A Comparative Analysis of Biological Activity in Pyrrolidine Derivatives. BenchChem. Link

  • Bhat, S. & Tilve, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Link

  • Takahashi, M. K. et al. (2015). Characterizing and Prototyping Genetic Networks with Cell-Free Transcription-Translation Reactions (Batch-to-Batch Variation Analysis). ACS Synthetic Biology.[1] Link

  • Debecker, D. et al. (2020). Continuous flow-mode synthesis of (chiral) amines with transaminase. Reaction Chemistry & Engineering. Link

  • Saify, Z. S. et al. (2014).[2] Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan.[2] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

Topic: Content Type: Operational Safety & Logistics Guide[1][2] Core Directive: The Precautionary Mandate Status: Novel/Research Chemical (Intermediate) Inferred Hazard Class: Corrosive (Skin/Eye), Acute Toxin (Oral/Derm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide[1][2]

Core Directive: The Precautionary Mandate

Status: Novel/Research Chemical (Intermediate) Inferred Hazard Class: Corrosive (Skin/Eye), Acute Toxin (Oral/Dermal), Potential Sensitizer.

Executive Summary: Specific toxicological data for 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is likely limited in public repositories. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) . As a piperidine derivative substituted with a pyrrolidine ring, this compound combines the hazards of two secondary/tertiary amines. It must be treated as a Corrosive Base and a High-Potency Pharmacophore until proven otherwise.

The Golden Rule: Do not rely on the absence of a "Toxic" label. Treat this substance as if it possesses the toxicity of its parent scaffold (Piperidine) and the biological activity of the target class it was designed for.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the mechanism of threat.

Hazard CategoryMechanism of ActionOperational Implication
Chemical Burn (Corrosive) High pKa (likely >10) leads to saponification of skin lipids and protein denaturation.Eye Protection is non-negotiable. Standard safety glasses are insufficient; goggles or face shields are required.
Respiratory Sensitization Nitrogen heterocycles can act as haptens, binding to proteins to trigger immune responses.Zero-Inhalation Policy. All handling must occur within a certified fume hood.
Dermal Absorption Lipophilic dimethoxy groups + amine structure facilitate transdermal transport.Glove Permeation Risk. Amines can permeate standard nitrile gloves rapidly, especially in organic solvents.

The PPE Matrix: Layered Defense System

Do not use a "one size fits all" approach. Select PPE based on the specific operation.

A. Hand Protection (Critical Control Point)

Scientific Rationale: Amines are known to permeate nitrile rubber.[3] While nitrile provides splash protection, it fails during prolonged contact or when the amine is dissolved in solvents like Dichloromethane (DCM) or Methanol.

OperationPrimary GloveSecondary LayerChange Frequency
Weighing / Solid Handling Nitrile (5 mil / 0.12mm) None required if dry.Every 60 mins or immediately upon contamination.
Solubilization (Methanol/Ethanol) Double Nitrile (Outer glove colored, inner white to spot tears).Nitrile (High Dexterity) Change outer glove immediately upon splash.
Reaction Setup (DCM/DMF) Silver Shield / Laminate (Chemical Barrier).Nitrile (Outer layer for grip).[2]Laminate gloves offer >4h breakthrough time for amines in solvents.
B. Respiratory & Body Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (Spill/Emergency only): Full-face respirator with P100 (HEPA) + Organic Vapor/Amine cartridge (Green/Black band).

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt).

  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Contact lenses should be avoided or strictly covered by unvented goggles.

Operational Protocol: Step-by-Step

This workflow minimizes static discharge and aerosolization, the two highest risks for solid amine handling.

Phase 1: Preparation & Weighing
  • Static Control: Piperidine derivatives as solids can be electrostatic. Use an anti-static gun or ionizing bar inside the balance enclosure.

  • Taring: Tare the vial with the cap on to avoid open exposure during balance stabilization.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bulk container.

Phase 2: Solubilization (The Exotherm Risk)

Context: Dissolving basic amines in protic solvents (alcohol) or acidic media is exothermic.

  • Cooling: Pre-cool the solvent to 0°C if working with >5g scale.

  • Addition: Add the solid to the solvent , never solvent to solid (prevents "clumping" and localized heating).

  • Venting: If reacting with an acid chloride or anhydride, expect immediate HCl gas evolution. Ensure the vessel is vented to a scrubber or hood rear.

Phase 3: Decontamination
  • Acid Wash: Wipe down balance area and hood surfaces with 10% Citric Acid or Dilute Acetic Acid . This neutralizes the amine residues (converting them to water-soluble salts) before final cleaning with water.

  • Verification: Use pH paper on the wiped surface to ensure pH < 8.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Risk Assessment CheckState Check Physical State (Solid vs. Solution) Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution / Reaction CheckState->Solution StaticControl Apply Anti-Static Controls Solid->StaticControl Dust Risk Weighing Weigh in Fume Hood (Double Nitrile) StaticControl->Weighing Decon Decon: 10% Citric Acid Weighing->Decon SolventCheck Check Solvent Permeation Data Solution->SolventCheck GloveSelect Select Laminate Gloves (If Halogenated Solvent) SolventCheck->GloveSelect High Permeation Risk GloveSelect->Decon Disposal Disposal: Stream C (Basic Organic) Decon->Disposal

Caption: Operational workflow for handling 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine, distinguishing between solid handling (dust/static risk) and solution handling (permeation risk).

Disposal & Waste Management

Improper disposal of heterocyclic amines is a frequent regulatory violation.

  • Waste Stream Classification: Basic Organic Waste (Stream C) .

  • Segregation: NEVER mix with:

    • Oxidizers (Nitric acid, Peroxides) -> Risk of violent reaction/explosion.

    • Acid Waste -> Risk of exotherm and toxic fume generation.

  • Container Prep: Triple rinse empty containers with a solvent (e.g., Ethanol). Add the rinsate to the Basic Organic waste stream. Deface the label before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2023). Piperidine Safety Data Sheet. (Used as surrogate data for piperidine core hazards).

  • Ansell Chemical Resistance Guide. (Permeation breakthrough data for Amines vs. Nitrile/Laminate).

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet for 4-(Pyrrolidin-1-yl)pyridine. (Used as surrogate for pyrrolidine-substituted heterocycles).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine
Reactant of Route 2
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine
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